1H-Pyrrole-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSNWDYXDEXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150073 | |
| Record name | Pyrrole-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-32-2 | |
| Record name | Pyrrole-2,3-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrole-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-2,3-dicarboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1H-pyrrole-2,3-dicarboxylic acid and its derivatives. Pyrrole dicarboxylic acids are important heterocyclic compounds that serve as building blocks in medicinal chemistry and materials science.[1][2] This document details a key one-pot synthetic route, presents quantitative data in a structured format, provides a detailed experimental protocol, and visualizes the synthetic workflow. Additionally, it explores the biological activity of a closely related pyrrole dicarboxylic acid isomer, offering valuable context for drug development professionals.
One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives
A highly efficient one-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, involving the ring annulation of α-amino acids and acetylenic esters.[3] This method is noted for its mild reaction conditions, operational simplicity, and good to excellent yields.[3]
Data Presentation: Reaction Yields
The following table summarizes the yields obtained from the reaction of various α-amino acids with dialkyl acetylenedicarboxylates in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]
| Entry | α-Amino Acid (1) | R¹ | R² | Product (3) | Yield (%) |
| 1 | Phenylalanine | CH₂Ph | Me | Dimethyl 4-hydroxy-5-(phenylmethyl)-1H-pyrrole-2,3-dicarboxylate | 95 |
| 2 | Valine | i-Pr | Me | Dimethyl 4-hydroxy-5-isopropyl-1H-pyrrole-2,3-dicarboxylate | 85 |
| 3 | Isoleucine | s-Bu | Me | Dimethyl 4-hydroxy-5-(sec-butyl)-1H-pyrrole-2,3-dicarboxylate | 80 |
| 4 | Tryptophan | Indol-3-ylmethyl | Me | Dimethyl 4-hydroxy-5-(indol-3-ylmethyl)-1H-pyrrole-2,3-dicarboxylate | 90 |
| 5 | Phenylalanine | CH₂Ph | Et | Diethyl 4-hydroxy-5-(phenylmethyl)-1H-pyrrole-2,3-dicarboxylate | 92 |
| 6 | Valine | i-Pr | Et | Diethyl 4-hydroxy-5-isopropyl-1H-pyrrole-2,3-dicarboxylate | 82 |
| 7 | Isoleucine | s-Bu | Et | Diethyl 4-hydroxy-5-(sec-butyl)-1H-pyrrole-2,3-dicarboxylate | 78 |
| 8 | Tryptophan | Indol-3-ylmethyl | Et | Diethyl 4-hydroxy-5-(indol-3-ylmethyl)-1H-pyrrole-2,3-dicarboxylate | 88 |
Experimental Protocol
General Procedure for the Synthesis of Dimethyl 4-Hydroxy-5-substituted-1H-pyrrole-2,3-dicarboxylates (3a-d): [3]
A solution of the respective α-amino acid (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is stirred at room temperature. To this solution, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) is added portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the precipitated dicyclohexylurea (DCU) is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Synthetic Workflow
Caption: One-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylate derivatives.
Synthesis of Pyrrole-2,3-diones
Pyrrole-2,3-diones are related heterocyclic compounds that can be synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl urea derivatives.[4] This reaction proceeds with the loss of a water molecule and results in moderate yields of the desired products.[4]
Data Presentation: Reaction Yields for Pyrrole-2,3-diones
| Entry | Furan-2,3-dione | Urea Derivative | Product | Yield (%) | Reflux Time (h) |
| 1 | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47 | 6 |
| 2 | 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 68 | 4 |
| 3 | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-diethylurea | 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 52 | 5 |
| 4 | 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dione | N,N-diethylurea | 1-(N,N-diethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 65 | 4 |
Experimental Protocol
General Procedure for the Synthesis of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones: [4]
A mixture of the appropriate 4-aroyl-5-aryl-furan-2,3-dione (1 mmol) and N,N-dialkylurea (1 mmol) in anhydrous toluene (20 mL) is refluxed for 4-6 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting oily residue is treated with dry diethyl ether to obtain the crude pyrrole-2,3-dione. The crude product is then purified by recrystallization from toluene or 2-propanol.
Synthetic Workflow
Caption: Synthesis of 1H-pyrrole-2,3-dione derivatives from furan-2,3-diones.
Biological Activity of a Pyrrole Dicarboxylic Acid Isomer
While the primary focus of this guide is the synthesis of this compound, it is noteworthy that the isomeric 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[5][6] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it plays a critical role in virulence and biofilm formation.[6] As a QS inhibitor, 1H-pyrrole-2,5-dicarboxylic acid can reduce the production of virulence factors and inhibit biofilm formation, making it a potential candidate for novel antibacterial therapies.[5][6]
Quorum Sensing Inhibition Pathway
Caption: Inhibition of P. aeruginosa quorum sensing by 1H-pyrrole-2,5-dicarboxylic acid.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrole-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrole-2,3-dicarboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two adjacent carboxylic acid groups. This molecule serves as a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a common motif in a vast array of biologically active natural products and synthetic compounds, including porphyrins and certain pharmaceuticals.[1][2] The presence of the dicarboxylic acid functionality provides multiple reactive sites for further chemical modification, making it an interesting scaffold for the development of novel therapeutic agents and functional materials.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1125-32-2 | [3][4][5][6][7] |
| Molecular Formula | C₆H₅NO₄ | [3][5] |
| Molecular Weight | 155.11 g/mol | [3][8] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 225 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 480.7 ± 30.0 °C | [3] |
| pKa (Predicted) | 3.07 ± 0.50 | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound often involves the construction of the pyrrole ring followed by functional group manipulations, or the modification of a pre-existing pyrrole scaffold. A common laboratory-scale synthesis involves the hydrolysis of its corresponding diester, diethyl 1H-pyrrole-2,3-dicarboxylate. The diester itself can be synthesized through various methods for constructing substituted pyrroles.
General synthetic strategies for pyrrole derivatives include well-established name reactions such as the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which involve the condensation of dicarbonyl compounds with amines.[9][10][11] For instance, the Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester.[9][12]
A logical workflow for a common synthesis route is depicted below.
Caption: General synthesis workflow for this compound.
Reactivity
The reactivity of this compound is governed by both the aromatic pyrrole ring and the two carboxylic acid groups.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the two electron-withdrawing carboxylic acid groups deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole.
-
Carboxylic Acid Groups: The carboxyl groups can undergo typical reactions such as esterification, amidation, and reduction. The proximity of the two acid groups can also allow for the formation of cyclic anhydrides upon heating.
Experimental Protocols
Synthesis of this compound via Hydrolysis
This protocol describes the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate to yield the target dicarboxylic acid. This method is analogous to standard procedures for the saponification of pyrrole diesters.[13]
Materials:
-
Diethyl 1H-pyrrole-2,3-dicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (for washing, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve diethyl 1H-pyrrole-2,3-dicarboxylate in ethanol in a round-bottom flask.
-
Saponification: Prepare a solution of sodium hydroxide in water and add it to the flask. The molar ratio of NaOH to the diester should be at least 2:1.
-
Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Washing (Optional): The remaining aqueous solution can be washed with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Drying: Wash the collected solid with cold water and dry it under vacuum to obtain the final product.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate.
Spectroscopic Data
Characterization of this compound relies on standard spectroscopic techniques. While specific spectral data is not abundant in the literature, the expected characteristics can be inferred from its structure and data from similar compounds like pyrrole-2-carboxylic acid.[14][15][16]
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the two protons on the pyrrole ring (likely in the δ 6.0-7.5 ppm range). A broad singlet for the N-H proton (variable chemical shift). Broad singlets for the two carboxylic acid protons (typically > δ 10 ppm). |
| ¹³C NMR | Four signals for the pyrrole ring carbons. Two signals for the carboxylic acid carbons (typically in the δ 160-180 ppm range). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acids (approx. 2500-3300 cm⁻¹). A C=O stretch from the carboxylic acids (approx. 1680-1710 cm⁻¹). An N-H stretch (approx. 3300-3500 cm⁻¹). C-N and C-C stretching bands characteristic of the pyrrole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight (155.11 g/mol ). Fragmentation patterns involving the loss of CO₂ (44 Da) and H₂O (18 Da). |
Biological Activity and Applications
Pyrrole-containing compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[17][18] The pyrrole-dicarboxylic acid scaffold, in particular, has shown potential in medicinal chemistry.
For example, 1H-pyrrole-2,5-dicarboxylic acid, an isomer of the title compound, has been identified as a quorum-sensing (QS) inhibitor in the bacterium Pseudomonas aeruginosa.[19][20] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[19][20] Inhibiting this pathway is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. This suggests that other pyrrole dicarboxylic acids, including the 2,3-isomer, could be explored for similar activities.
The logical relationship of these properties highlights the compound's potential.
Caption: Logical relationship of the core properties and applications.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. acgpubs.org [acgpubs.org]
- 3. This compound CAS#: 1125-32-2 [m.chemicalbook.com]
- 4. This compound|1125-32-2 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - [sigmaaldrich.com]
- 7. This compound | 1125-32-2 [sigmaaldrich.com]
- 8. This compound | 937-27-9 [sigmaaldrich.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. syrris.com [syrris.com]
- 12. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 16. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
Crystal Structure of 1H-Pyrrole-2,3-dicarboxylic acid: A Technical Overview
Note to the Reader: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure data for 1H-Pyrrole-2,3-dicarboxylic acid. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of the crystal structure of the closely related compound, 1H-Pyrrole-2-carboxylic acid . This information serves as a valuable case study, illustrating the experimental protocols and data presentation relevant to the crystallographic analysis of pyrrole derivatives.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The spatial arrangement of atoms within their crystal lattices, dictated by intermolecular forces, profoundly influences their physicochemical properties, such as solubility, stability, and bioavailability. Understanding the crystal structure is therefore a critical aspect of drug development and materials science. This guide provides a technical summary of the crystallographic data and the experimental protocol for the single-crystal X-ray diffraction analysis of 1H-Pyrrole-2-carboxylic acid.
Crystallographic Data Summary
The crystal structure of 1H-Pyrrole-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 1H-Pyrrole-2-carboxylic acid
| Parameter | Value |
| Empirical Formula | C₅H₅NO₂ |
| Formula Weight | 111.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Temperature | 173 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| a | 14.080 (3) Å |
| b | 5.0364 (10) Å |
| c | 14.613 (3) Å |
| α | 90° |
| β | 98.969 (3)° |
| γ | 90° |
| Volume | 1023.6 (3) ų |
| Z | 8 |
| Calculated Density | 1.442 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 464 |
| Crystal Size | 0.42 x 0.40 x 0.37 mm |
| Theta range for data collection | Not specified |
| Index ranges | Not specified |
| Reflections collected | 2277 |
| Independent reflections | 1006 [R(int) = 0.015] |
| Completeness to theta = Not specified | Not specified |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.959 and 0.954 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1006 / 0 / 74 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.063, wR2 = 0.191 |
| R indices (all data) | Not specified |
| Largest diff. peak and hole | 0.74 and -0.73 e.Å⁻³ |
Data sourced from reference[1].
Molecular and Crystal Structure Description
In the crystal structure of 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and the carboxylic acid substituent are nearly coplanar.[1] The molecules form inversion dimers through O—H···O hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into chains along the a-axis by N—H···O hydrogen bonds.[1]
Experimental Protocols
The determination of the crystal structure of 1H-Pyrrole-2-carboxylic acid followed a standard single-crystal X-ray diffraction workflow.
Crystal Growth
Colorless, monoclinic single crystals suitable for X-ray analysis were obtained by slow evaporation.[1] Commercially available 1H-Pyrrole-2-carboxylic acid was dissolved in a solvent mixture of 80% ethanol and 20% ethyl acetate. The solution was left exposed to the air at room temperature for approximately five days to yield well-defined crystals.[1]
Data Collection
A suitable single crystal was mounted on a Bruker SMART 1K CCD area-detector diffractometer. The crystal was maintained at a temperature of 173 K during data collection to minimize thermal vibrations. The diffractometer used Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.
Structure Solution and Refinement
The collected diffraction data was processed using the SAINT-Plus software for cell refinement and data reduction.[1] An absorption correction was applied using the SADABS program.[1] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows and interactions described in this technical guide.
References
An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrole-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 1H-Pyrrole-2,3-dicarboxylic acid. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for these analyses, and includes a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the known spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound [1]
| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 12.7 (s, br, 2H, COOH) | 161.2 |
| 12.2 (s, 1H, NH) | 127.2 |
| 6.74 (d, 2H, J=1.7 Hz, pyrrole) | 114.9 |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data of this compound [1]
| Wavenumber (ν_max, cm⁻¹) | Functional Group Assignment |
| 3496 | N-H Stretch |
| 3432 | O-H Stretch (Carboxylic Acid) |
Table 3: Mass Spectrometry (MS) Data of this compound
| Mass Spectrometry (MS) | |
| Molecular Weight | 155.11 g/mol |
| Molecular Formula | C₆H₅NO₄ |
| Experimental Data | Not available in the searched resources. |
| Predicted m/z | [M+H]⁺: 156.0291 |
Note: Experimental mass spectrometry data for this compound was not found in the available public literature and databases. The predicted m/z value is provided for reference.
Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity (typically 1-5 mg) of this compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is placed in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H-NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is analyzed using the KBr (potassium bromide) pellet method. A small amount of the sample (approximately 1-2 mg) is intimately mixed and ground with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
2.3. Mass Spectrometry (MS)
-
Sample Preparation: For a solid sample like this compound, a dilute solution is prepared by dissolving a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for polar molecules like dicarboxylic acids.
-
Data Acquisition: The sample solution is introduced into the ESI source. For positive ion mode, the instrument is set to detect protonated molecules [M+H]⁺. The mass analyzer is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Data Processing: The acquired data is processed to generate a mass spectrum, which plots ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates its fundamental chemical properties, outlines relevant synthetic and analytical methodologies, and explores the biological significance of the broader pyrrole dicarboxylic acid scaffold, offering valuable insights for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] Its core structure consists of a pyrrole ring substituted with two carboxylic acid groups at the 2 and 3 positions. The molecular formula of the compound is C₆H₅NO₄.[1][2] Its hydrated form, this compound hydrate, has a molecular formula of C₆H₇NO₅.[3]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 155.11 g/mol | [4][5] |
| 155.1082 g/mol | [1][2] | |
| Molecular Formula | C₆H₅NO₄ | [1][2][4] |
| CAS Number | 1125-32-2 | [1][2][4] |
| 937-27-9 | [6] | |
| Physical Form | Solid | [1][2] |
| Melting Point | 225 °C (decomposes) | [4] |
| Boiling Point | 480.7±30.0 °C (Predicted) | [4] |
| Purity | 98% (typical) | [1][2] |
| InChI Key | OEUSNWDYXDEXDR-UHFFFAOYSA-N | [1][2] |
Synthesis and Analytical Methodologies
While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, methodologies for closely related derivatives provide a strong foundation for its preparation.
Experimental Protocol: Synthesis of Substituted Pyrrole-2,3-dicarboxylic Acid Derivatives
A representative one-pot method for synthesizing highly substituted 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the ring annulation of acetylenic esters and α-amino acids.[1] This approach is noted for being mild, operationally simple, and high-yielding.[1]
Materials:
-
α-Amino acid (e.g., phenylalanine, valine)
-
Acetylenic ester (e.g., dimethyl acetylenedicarboxylate)
-
N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
Dimethylformamide (DMF) as a solvent
Procedure:
-
Dissolve the chosen α-amino acid and acetylenic ester in DMF at room temperature.
-
Add the coupling agent, DCC, to the mixture.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Upon completion, the desired tetrasubstituted pyrrole product is isolated and purified from the reaction mixture.
This method avoids harsh conditions and utilizes inexpensive starting materials, making it an attractive route for generating libraries of pyrrole derivatives for screening purposes.[1]
Experimental Protocol: Analytical Quantification by LC-MS/MS
For the analysis of pyrrole carboxylic acids in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method. The following protocol is adapted from a validated method for the quantification of the related compound, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA), in human skin biopsies.[3][7]
Sample Preparation (Oxidative Degradation):
-
The biological sample (e.g., tissue homogenate) is subjected to an oxidative degradation procedure to release the analyte.
-
Following oxidation, extract the analyte from the matrix.
-
Evaporate the extract supernatants to dryness.
-
Reconstitute the residue in the mobile phase solvent for analysis.
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a reverse-phase HPLC column.[7]
-
Ionization: Utilize an appropriate ionization source (e.g., electrospray ionization, ESI) in the mass spectrometer.
-
Detection: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.
-
Quantification: Establish a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL) to determine the analyte concentration in the samples.[7]
This method provides high throughput and sensitivity, requiring minimal sample volume.[7]
Biological Significance and Therapeutic Potential
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[8] While direct biological activities of this compound are not widely reported, its isomer, 1H-Pyrrole-2,5-dicarboxylic acid (PT22) , has demonstrated significant potential as a novel antibacterial agent.[5][9]
Quorum Sensing Inhibition in Pseudomonas aeruginosa
P. aeruginosa is a critical pathogen known for its multidrug resistance, often facilitated by biofilm formation, a process regulated by quorum sensing (QS).[4] PT22, isolated from an endophytic fungus, acts as a QS inhibitor.[4][10] It has been shown to reduce the production of key virulence factors like pyocyanin and rhamnolipid and inhibit biofilm formation without affecting bacterial growth.[4][9][10]
Furthermore, PT22 functions as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics such as gentamycin and piperacillin against P. aeruginosa.[4][5][10] This synergistic effect presents a promising strategy for combating chronic and resistant infections.[4][10] The diagram below illustrates the logical workflow of quorum sensing in P. aeruginosa and the inhibitory action of a pyrrole dicarboxylic acid derivative.
Caption: Quorum sensing inhibition pathway in P. aeruginosa.
Other Potential Applications
The pyrrole ring system is integral to compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[8] Derivatives of pyrrole-2-carboxamide are being actively investigated as potent inhibitors of the MmpL3 protein, a critical target for treating drug-resistant tuberculosis.[11] Additionally, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) has been established as a major oxidation product of melanin and serves as a reliable biomarker for oxidative stress in hair and skin.[3] This highlights the relevance of pyrrole carboxylic acids in forensic toxicology and dermatology research.[3]
Conclusion
This compound, while a simple molecule, belongs to a class of compounds with profound importance in science and medicine. Its fundamental structure is a building block for more complex molecules with significant therapeutic potential. The demonstrated activity of its close isomers against drug-resistant bacteria underscores the value of exploring this chemical space. The synthetic and analytical frameworks outlined in this guide provide researchers and drug development professionals with the essential knowledge to further investigate this compound and its derivatives for novel applications.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 937-27-9 [sigmaaldrich.com]
- 7. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1H-Pyrrole-2,3-dicarboxylic acid
CAS Number: 1125-32-2
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a key heterocyclic organic compound. This document consolidates its chemical and physical properties, safety and handling information, and explores its synthesis and potential biological significance.
Chemical and Physical Properties
This compound is a solid, naturally occurring compound that serves as a building block in the synthesis of melanin.[1] It possesses the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol .[1]
| Property | Value | Source |
| CAS Number | 1125-32-2 | - |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Melting Point | 225 °C (decomposes) | |
| Physical Form | Solid | |
| Purity | Min. 95% | [1] |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
A general workflow for the synthesis of pyrrole dicarboxylic acids can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of pyrrole dicarboxylic acids.
Spectroscopic Data
Detailed spectroscopic data for this compound is limited in the public domain. However, data for closely related compounds can provide valuable reference points. For instance, the infrared (IR) spectrum of a pyrrole-2,3-dione derivative shows characteristic carbonyl (C=O) stretching vibrations.[4] Mass spectrometry and Nuclear Magnetic Resonance (NMR) data for various pyrrole carboxylic acid derivatives are available in public databases, though specific spectra for the 2,3-dicarboxylic acid isomer are not consistently reported.
Biological Activity and Potential Applications
This compound is recognized as a degradation product of melanin.[5] Preliminary information suggests that it may act as a tyrosinase inhibitor and exhibit cytotoxic properties at high concentrations.[1] However, detailed studies quantifying these effects, such as IC₅₀ values for tyrosinase inhibition or specific cytotoxicity data against various cell lines, are not extensively documented for the 2,3-isomer.
It is important to distinguish this compound from its isomer, 1H-pyrrole-2,5-dicarboxylic acid, which has been identified as a quorum-sensing inhibitor and acts as an antibiotic accelerant against Pseudomonas aeruginosa.[6][7] The biological role of the 2,3-isomer remains an area requiring further investigation.
The potential for tyrosinase inhibition by carboxylic acids is a subject of ongoing research, suggesting a plausible mechanism of action for this compound that warrants deeper exploration.
Caption: Proposed role of this compound in melanin metabolism.
Safety and Handling
For safe handling of this compound, it is recommended to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Store the compound in a dry, well-ventilated place with the container tightly sealed.
Conclusion
This compound is a compound of interest due to its connection to melanin metabolism and its potential as a tyrosinase inhibitor. While its chemical and physical properties are reasonably well-documented, further research is needed to establish detailed synthesis protocols and to fully elucidate its biological activities and potential applications in drug development and other scientific fields. The information presented in this guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. acgpubs.org [acgpubs.org]
- 5. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthetic Pathways to 1H-Pyrrole-2,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes toward 1H-Pyrrole-2,3-dicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis of this specific isomer is not as commonly documented as other pyrrole dicarboxylic acids. However, a viable pathway can be extrapolated from established methodologies for substituted analogs. This document outlines a primary synthetic strategy, including detailed experimental protocols and data presentation, to facilitate its preparation in a laboratory setting.
Core Synthetic Strategy: Ring Annulation of an α-Amino Acid with an Acetylenic Ester
The most promising and adaptable method for the synthesis of the 1H-pyrrole-2,3-dicarboxylate core involves the ring annulation of an α-amino acid with a dialkyl acetylenedicarboxylate. This approach offers a convergent and efficient route to highly functionalized pyrroles. To obtain the parent this compound, the simplest α-amino acid, glycine, is proposed as the starting material. The resulting diester can then be hydrolyzed to the target dicarboxylic acid.
A key reaction in this pathway is the coupling of an α-amino acid with an acetylenic ester, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Signaling Pathway Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on analogous syntheses of substituted pyrrole-2,3-dicarboxylic acid derivatives and represent a viable route to the target compound.
Step 1: Synthesis of Dimethyl 1H-pyrrole-2,3-dicarboxylate
This procedure is adapted from the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives.[1]
Materials:
-
Glycine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of glycine (1.0 eq) in anhydrous DMF, add dimethyl acetylenedicarboxylate (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filter cake with a small amount of cold DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford dimethyl 1H-pyrrole-2,3-dicarboxylate.
Step 2: Hydrolysis of Dimethyl 1H-pyrrole-2,3-dicarboxylate to this compound
This is a standard saponification procedure for converting esters to carboxylic acids.
Materials:
-
Dimethyl 1H-pyrrole-2,3-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve dimethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Data Presentation
The following tables summarize the key starting materials and expected products for the proposed synthesis.
Table 1: Starting Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Glycine | C₂H₅NO₂ | 75.07 | Starting Material |
| Dimethyl Acetylenedicarboxylate | C₆H₆O₄ | 142.11 | Starting Material |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |
| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Methanol | CH₄O | 32.04 | Solvent |
| Hydrochloric Acid | HCl | 36.46 | Acidification |
Table 2: Expected Products and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical State |
| Dimethyl 1H-pyrrole-2,3-dicarboxylate | C₈H₉NO₄ | 199.16 | 70-90% | Solid |
| This compound | C₆H₅NO₄ | 155.11 | >90% | Solid |
Experimental Workflow Diagram
References
Theoretical Exploration of 1H-Pyrrole-2,3-dicarboxylic acid: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the theoretical and computational approaches for studying the structural, vibrational, and electronic properties of 1H-Pyrrole-2,3-dicarboxylic acid. Due to a lack of extensive specific theoretical studies on this molecule, this guide synthesizes methodologies and presents illustrative data based on studies of the closely related compound, pyrrole-2-carboxylic acid, to provide a foundational understanding for future research.
Introduction
This compound is a substituted pyrrole, a class of heterocyclic aromatic compounds that are integral to many biologically active molecules, including porphyrins and certain alkaloids. The presence of two carboxylic acid groups suggests its potential as a building block in medicinal chemistry, with possibilities for forming various derivatives and engaging in hydrogen bonding interactions. Theoretical studies are crucial for elucidating the molecule's intrinsic properties, such as its preferred conformation, electronic structure, and reactivity, which are vital for understanding its potential applications.
This whitepaper outlines the standard computational protocols for investigating this compound, presents expected quantitative data in a structured format, and provides visualizations of key computational workflows.
Computational Methodologies
The theoretical investigation of this compound would typically involve a multi-step computational workflow. Density Functional Theory (DFT) is a common and effective method for such studies, offering a good balance between accuracy and computational cost.
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure.[1]
Electronic Properties Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. This includes:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[2]
-
Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.
The following diagram illustrates a typical computational workflow for these theoretical studies:
References
An In-Depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document traces the historical milestones of its discovery and synthesis, details its physicochemical properties, and explores its contemporary applications. Detailed experimental protocols for its synthesis and key analytical data are presented to facilitate further research and development.
Introduction
This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of two carboxylic acid groups on the pyrrole ring, particularly in the adjacent 2 and 3 positions, imparts unique chemical reactivity and potential for diverse applications. While the broader class of pyrroles has been known since the 19th century, the specific history of the 2,3-dicarboxylic acid isomer has its own distinct timeline. This guide aims to consolidate the available scientific knowledge on this compound, providing a valuable resource for researchers in organic synthesis, drug discovery, and materials science.
History of Discovery and Synthesis
While a definitive singular "discovery" of this compound in the classical sense is not prominently documented in easily accessible historical records, its synthesis is rooted in the foundational principles of pyrrole chemistry established by pioneers like Knorr and Hantzsch. Early synthetic efforts targeting polysubstituted pyrroles laid the groundwork for the eventual preparation of this specific dicarboxylic acid.
The Knorr pyrrole synthesis , first reported by Ludwig Knorr in 1884, involves the condensation of an α-amino-ketone with a β-ketoester. This versatile method has been adapted over the years to produce a wide array of substituted pyrroles. Similarly, the Hantzsch pyrrole synthesis , also developed in the late 19th century, provides another classical route to pyrroles through the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. While these methods were not initially aimed at producing this compound, their principles have been foundational in the development of synthetic strategies for this compound.
More direct and modern synthetic approaches have since been developed, often involving the construction of the pyrrole ring with the carboxylic acid functionalities or their precursors already in place. These methods offer greater control over regioselectivity and yield.
Physicochemical Properties
This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Solid | - |
| CAS Number | 1125-32-2 | [1] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Detailed spectral data can be found in various chemical databases.
-
Mass Spectrometry: The compound's mass spectrum provides confirmation of its molecular weight and fragmentation pattern.
Modern Synthetic Protocols
Several modern synthetic methods are available for the preparation of this compound and its derivatives. Below are detailed experimental protocols for key synthetic strategies.
Synthesis from Diethyl 2-aminopent-2-enedioate
A common laboratory-scale synthesis involves the reaction of diethyl 2-aminopent-2-enedioate with diethyl oxalate followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: A solution of diethyl 2-aminopent-2-enedioate (1 equivalent) in a suitable aprotic solvent (e.g., dry ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Diethyl oxalate (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.1 equivalents) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude diethyl 1H-pyrrole-2,3-dicarboxylate.
-
Hydrolysis: The crude ester is then subjected to hydrolysis using an aqueous solution of a strong base (e.g., NaOH or KOH) at elevated temperature.
-
Purification: After hydrolysis, the reaction mixture is acidified to precipitate this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Synthesis via Cyclization of α-Amino Ketones with β-Dicarbonyl Compounds (Modified Knorr Synthesis)
This approach adapts the classical Knorr synthesis for the specific preparation of the 2,3-dicarboxylic acid.
Experimental Protocol:
-
Preparation of the α-Amino Ketone Precursor: An appropriate α-amino ketone precursor, such as an α-azido ketone, is synthesized.
-
In Situ Reduction and Cyclization: The α-azido ketone is reduced in situ (e.g., using a reducing agent like triphenylphosphine) in the presence of a β-dicarbonyl compound that will provide the C4 and C5 atoms of the pyrrole ring with the desired carboxylic acid functionalities (or their ester precursors).
-
Reaction Conditions: The reaction is typically carried out in an organic solvent at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is worked up to isolate the pyrrole ester, which is then hydrolyzed to the dicarboxylic acid as described in the previous protocol.
Applications
This compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry
The pyrrole scaffold is a common motif in many biologically active molecules. This compound provides a platform for the synthesis of more complex molecules with potential therapeutic applications. The two carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, allowing for the generation of diverse chemical libraries for drug screening. It is a known degradation product of melanins and has been studied in the context of tyrosinase inhibition.[1][2]
Materials Science
The rigid, planar structure of the pyrrole ring and the presence of the carboxylic acid groups make this compound a candidate for the synthesis of novel polymers and coordination compounds. The dicarboxylic acid functionality allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs) with potentially interesting electronic and structural properties.
Visualizations
General Synthetic Pathways to Pyrroles
The following diagrams illustrate the fundamental principles of classical pyrrole syntheses that form the basis for preparing substituted pyrroles like this compound.
Caption: The Knorr Pyrrole Synthesis.
Caption: The Hantzsch Pyrrole Synthesis.
Logical Relationship of Applications
Caption: Applications of this compound.
Conclusion
This compound, while perhaps not as historically prominent as some other simple heterocycles, is a compound of growing importance. Its synthesis, now achievable through various modern and efficient methods, opens the door to a wide range of applications. As a versatile building block, it holds significant promise for the development of new pharmaceuticals and advanced materials. This guide has aimed to provide a thorough and practical overview of this compound, from its historical roots to its current and future potential, to aid researchers in their scientific endeavors.
References
"physical properties of 1H-Pyrrole-2,3-dicarboxylic acid"
An In-depth Technical Guide on the Physical Properties of 1H-Pyrrole-2,3-dicarboxylic Acid
This technical guide provides a detailed overview of the known physical and spectral properties of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for the characterization of this compound.
Data Presentation
The following table summarizes the key physical properties of this compound. It is important to note that while some experimental values are available, others are based on computational predictions and require experimental verification.
| Property | Value | Data Type |
| Molecular Formula | C₆H₅NO₄ | - |
| Molecular Weight | 155.11 g/mol | - |
| Appearance | White to off-white solid | Experimental |
| Melting Point | 225 °C (with decomposition) | Experimental |
| Boiling Point | 480.7 ± 30.0 °C | Predicted |
| pKa | 3.07 ± 0.50 | Predicted[1] |
| Solubility | No experimental data available | - |
| ¹H NMR Spectrum | No experimental data available | - |
| ¹³C NMR Spectrum | No experimental data available | - |
| Infrared (IR) Spectrum | No experimental data available | - |
| Mass Spectrum | No experimental data available | - |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and spectral properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.[2] A common method for its determination is using a capillary melting point apparatus.[2]
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.[3][4]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded.[3] For pure compounds, this range is typically narrow (0.5-1.0 °C).
Solubility Analysis
Determining the solubility profile in various solvents is essential for applications in drug formulation and reaction chemistry.
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, and hexane) should be selected.
-
Procedure: A known excess amount of this compound is added to a fixed volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature until equilibrium is established.[5]
-
Quantification: The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) provides insight into the compound's ionization behavior in solution. Potentiometric titration is a precise method for its determination.[6][7]
-
Sample Preparation: A solution of this compound is prepared in deionized water or a suitable aqueous-organic solvent mixture at a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.[7]
-
Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. As a dicarboxylic acid, two pKa values are expected.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For carboxylic acids, the acidic proton signal is typically observed in the 9-12 ppm region and may be broad.[8]
-
¹³C NMR: A more concentrated solution is generally required for ¹³C NMR. This spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbonyl carbons of the carboxylic acid groups are expected to appear in the 160-180 ppm range.[8]
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the N-H stretch of the pyrrole ring (around 3300 cm⁻¹).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Ionization: A suitable ionization technique, such as electrospray ionization (ESI), is used to generate gas-phase ions of the molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion will confirm the molecular weight. The fragmentation pattern can provide further structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu) groups.[9]
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the comprehensive physical and spectral characterization of this compound.
Caption: A flowchart illustrating the key steps in the physical and spectral characterization of this compound.
References
- 1. This compound CAS#: 1125-32-2 [m.chemicalbook.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
Methodological & Application
Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1H-Pyrrole-2,3-dicarboxylic acid as a versatile building block for the synthesis of various heterocyclic compounds. The protocols outlined below are intended for laboratory use by trained professionals.
Introduction
This compound is a valuable starting material in organic synthesis, offering a scaffold for the construction of more complex molecules, particularly fused heterocyclic systems of medicinal interest. Its two adjacent carboxylic acid functional groups allow for a variety of chemical transformations, including esterification, amide formation, and cyclocondensation reactions. These transformations lead to key intermediates such as diesters, diamides, and diacid chlorides, which can be further elaborated into pyrrolo[2,3-d]pyridazines, pyrrolo[2,3-d]pyrimidines, and quinoxalinones. Pyrrole-containing compounds are integral to many natural products and pharmaceuticals.[1]
Synthetic Workflow Overview
The following diagram illustrates the central role of this compound as a precursor to several important classes of heterocyclic compounds.
Caption: Synthetic pathways from this compound.
Application: Synthesis of Pyrrolo[2,3-d]pyridazines
Pyrrolo[2,3-d]pyridazines are a class of fused heterocycles with a range of biological activities, making them attractive targets in medicinal chemistry. A common synthetic route involves the cyclocondensation of a pyrrole-2,3-dicarbonyl compound with hydrazine.[2] this compound can be readily converted to its corresponding diester, which serves as the direct precursor for this transformation.
Experimental Protocols
Protocol 3.1: Synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate
This protocol describes a general method for the esterification of this compound.
-
Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 3.2: Synthesis of Pyrrolo[2,3-d]pyridazine-4,7-dione
This protocol outlines the cyclocondensation of the diester with hydrazine hydrate.[3]
-
Dissolve Diethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
Data Summary
| Step | Product | Reagents | Conditions | Yield |
| 3.1 | Diethyl 1H-pyrrole-2,3-dicarboxylate | Ethanol, H₂SO₄ (cat.) | Reflux, 4-6 h | 85-95% (typical) |
| 3.2 | Pyrrolo[2,3-d]pyridazine-4,7-dione | Hydrazine hydrate, Acetic acid | Reflux, 3-5 h | 80-90%[3] |
Application: Synthesis of Quinoxalinone Derivatives
Quinoxalinone derivatives are important structural motifs in pharmacologically active compounds. A synthetic route to these molecules can be achieved through the reaction of pyrrole-2,3-diones with aromatic diamines.[4] While not a direct reaction of the dicarboxylic acid, the synthesis of the pyrrole-2,3-dione intermediate often starts from related precursors.
Experimental Protocol
Protocol 4.1: Synthesis of 1-Aryl-4-aroyl-5-phenyl-1H-pyrrole-2,3-dione
This protocol is adapted from a known procedure for the synthesis of substituted pyrrole-2,3-diones.[4]
-
In a round-bottom flask, dissolve the corresponding 4-aroyl-5-aryl-furan-2,3-dione (1.0 eq) in an inert solvent such as toluene.
-
Add an N,N-disubstituted urea (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Treat the oily residue with dry diethyl ether to precipitate the crude product.
-
Purify the product by recrystallization from toluene or isopropanol.
Protocol 4.2: Synthesis of Quinoxalinone Derivative
-
Dissolve the synthesized 1-Aryl-4-aroyl-5-phenyl-1H-pyrrole-2,3-dione (1.0 eq) in ethanol or acetic acid.
-
Add an ortho-phenylenediamine (1.0 eq).
-
Reflux the mixture for 2-4 hours.
-
Upon cooling, the product typically precipitates and can be collected by filtration.
Data Summary
| Step | Product | Key Reagents | Conditions | Yield |
| 4.1 | Substituted 1H-pyrrole-2,3-dione | Furan-2,3-dione, N,N-disubstituted urea | Toluene, Reflux, 4-6 h | 47-68%[4] |
| 4.2 | Quinoxalinone Derivative | Pyrrole-2,3-dione, o-phenylenediamine | Ethanol, Reflux, 2-4 h | Good to Excellent |
Reaction Workflow
Caption: Synthesis of Quinoxalinones from Pyrrole-2,3-diones.
Application: Synthesis of 1H-Pyrrole-2,3-dicarboxamides
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, particularly in drug development, as the amide bond is a key feature of many biologically active molecules.[5]
Experimental Protocol
Protocol 5.1: General Procedure for the Synthesis of 1H-Pyrrole-2,3-dicarboxamide
This protocol provides a general method for amide bond formation.
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a coupling agent such as HATU (2.2 eq) or EDC/HOBt (2.2 eq each).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (4.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.
-
Add the desired amine (2.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon reaction completion, dilute with an organic solvent and wash with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Data Summary
| Product | Coupling Agent | Base | Solvent | Yield |
| N,N'-Disubstituted-1H-pyrrole-2,3-dicarboxamide | HATU or EDC/HOBt | DIPEA | DMF/DCM | 60-90% (typical) |
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrole-2,3-dicarboxylic acid derivatives, key scaffolds in medicinal chemistry and materials science. The following sections outline established synthetic methodologies, including the Knorr, Hantzsch, and Paal-Knorr pyrrole syntheses, complete with quantitative data and detailed experimental procedures. Additionally, the biological significance of pyrrole dicarboxylic acid derivatives is highlighted through an examination of their role as quorum sensing inhibitors in Pseudomonas aeruginosa.
Synthetic Methodologies and Quantitative Data
The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several classical methods providing versatile routes to a wide range of derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Summary of Synthetic Methods for Pyrrole Dicarboxylic Acid Derivatives
| Synthesis Method | Starting Materials | Target Product | Yield (%) | Reference |
| Knorr Pyrrole Synthesis | Ethyl acetoacetate, Sodium nitrite, Zinc | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | High | [1][2] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Substituted pyrroles | >60 | [3] |
| Hantzsch Pyrrole Synthesis | β-Ketoesters, α-Haloketones, Ammonia/Primary amines | 2,3-Dicarbonylated pyrroles | Variable | [4][5] |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyls | 3,4-Disubstituted pyrroles | Variable | [6] |
| Acid-catalyzed treatment | Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, Primary amines | 1-Substituted diethyl 1H-pyrrole-3,4-dicarboxylates | 14 - 93 | [7] |
Experimental Protocols
Protocol 1: Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol details a one-pot synthesis of a 2,4-dicarboxylate derivative, which is a close analogue to the target 2,3-dicarboxylates and illustrates a classical and robust method for pyrrole ring formation.[1][2]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust (Zn)
-
Ethanol (85%)
-
Water
-
Ice
Procedure:
Part 1: Oxime Formation (Approx. 1 hour)
-
In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermometer, combine ethyl acetoacetate (3 mL, 23 mmol) and acetic acid (7 mL) in a fume hood.
-
Cool the mixture to 0 °C using an ice bath and stir vigorously.
-
Slowly add a solution of NaNO₂ (0.8 g, 12 mmol) in water (1 mL) over 10 minutes, ensuring the internal temperature remains below 5-10 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0 °C.
-
Allow the reaction to stand at room temperature for at least 3 hours.
Part 2: Oxime Reduction and Pyrrole Formation (Approx. 3 hours)
-
To the reaction flask, add Zn dust (1.5 g) in small portions over 10 minutes, controlling the exothermic reaction.
-
Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
Heat the mixture in an oil bath at 100-110 °C for 1 hour.
-
While still warm, pour the reaction mixture into an Erlenmeyer flask containing 75 mL of crushed ice and water.
-
Stir the resulting suspension in an ice bath for 1 hour.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry by suction.
Part 3: Recrystallization and Characterization (Approx. 3 hours)
-
Transfer the crude solid to a round-bottom flask and add 6-10 mL of 85% ethanol.
-
Heat the mixture under reflux until the solid completely dissolves. Add more ethanol if necessary.
-
Quickly filter the hot solution to remove any solid impurities.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath for 15 minutes to induce crystallization.
-
Collect the pale yellow crystals by vacuum filtration and dry them under vacuum.
-
Determine the final weight, calculate the yield, and characterize the product by melting point and NMR spectroscopy.[1]
Protocol 2: General Procedure for Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a versatile method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][7][8][9][10]
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine (e.g., aniline) or ammonia source
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
Acid catalyst (e.g., concentrated HCl, p-toluenesulfonic acid) (optional)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent.
-
If an acid catalyst is used, add it to the mixture.
-
Heat the reaction mixture to reflux for the required time (typically 15 minutes to several hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Perform a workup, which may involve quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv), primary amine (1.1-1.5 equiv), solvent, and catalyst (if any).
-
Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).
-
After cooling, perform a suitable workup and purification as described for the conventional method.
Protocol 3: General Considerations for Hantzsch Pyrrole Synthesis of 2,3-Dicarbonylated Pyrroles
The Hantzsch pyrrole synthesis is a classical multi-component reaction that is particularly useful for the preparation of 2,3-dicarbonylated pyrroles.[4][5][11][12][13][14]
General Reaction Scheme: The reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. To obtain a 2,3-dicarboxylate substitution pattern, a β-ketoester with an ester group at the beta position (e.g., diethyl 2-oxosuccinate) would be a suitable starting material.
Workflow:
-
Enamine Formation: The primary amine or ammonia reacts with the β-ketoester to form an enamine intermediate.
-
Nucleophilic Attack: The enamine then attacks the α-haloketone.
-
Cyclization and Aromatization: Intramolecular cyclization followed by dehydration leads to the formation of the aromatic pyrrole ring.
Visualization of Synthetic Workflows
Caption: Generalized workflow for the Hantzsch pyrrole synthesis.
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Application in Drug Development: Quorum Sensing Inhibition
Pyrrole dicarboxylic acid derivatives have emerged as promising candidates in drug development due to their diverse biological activities. One notable example is the activity of 1H-pyrrole-2,5-dicarboxylic acid as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and biofilm formation.[15]
Signaling Pathway of Quorum Sensing in P. aeruginosa
P. aeruginosa possesses multiple interconnected QS systems, with the las and rhl systems being the most well-characterized. These systems rely on the production and detection of small signaling molecules called autoinducers. The las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its autoinducer, which is synthesized by LasI. At a critical concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then induces the expression of a range of virulence genes, including those encoding for proteases and exotoxins. Furthermore, this complex activates the rhl system by promoting the transcription of rhlR and rhlI. RhlI synthesizes the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), which in turn binds to RhlR. The RhlR/C4-HSL complex regulates the expression of another set of virulence factors, such as rhamnolipids and pyocyanin, and contributes to biofilm formation.
1H-pyrrole-2,5-dicarboxylic acid has been shown to inhibit this QS cascade, thereby reducing the production of virulence factors and attenuating the pathogenicity of P. aeruginosa.[15]
Caption: Inhibition of the las and rhl quorum sensing systems in P. aeruginosa.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scribd.com [scribd.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. scribd.com [scribd.com]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – December 24, 2025 – The multifaceted biological activities of pyrrole-based compounds have long been a focal point of medicinal chemistry. Among these, derivatives of 1H-Pyrrole-2,3-dicarboxylic acid and its isomers are emerging as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a summary of the quantitative data available for this class of compounds.
Application Notes
Derivatives of pyrrole dicarboxylic acids have shown significant promise in several key therapeutic areas:
-
Antimicrobial Activity: Certain derivatives, particularly isomers like 1H-pyrrole-2,5-dicarboxylic acid, have been identified as potent antimicrobial agents. They have been shown to inhibit the growth of pathogenic bacteria and fungi, and in some cases, act as antibiotic accelerants, enhancing the efficacy of existing antibiotic drugs.[1] The mechanism of action can involve the disruption of bacterial communication pathways, known as quorum sensing, which is crucial for biofilm formation and virulence.[1]
-
Anticancer Activity: A wide range of pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] These pathways are critical for tumor growth and angiogenesis. Additionally, some pyrrole-containing compounds have been found to induce apoptosis (programmed cell death) in malignant cells.[2]
-
Enzyme Inhibition: The pyrrole scaffold has been successfully utilized to design inhibitors for various enzymes implicated in disease. For instance, derivatives have been synthesized to target kinases like EGFR and VEGFR, which play a pivotal role in cancer progression.[2] Furthermore, the structural features of pyrrole derivatives make them suitable candidates for inhibiting other enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation.
While specific quantitative data for a wide range of this compound derivatives remains an active area of research, the available data for closely related pyrrole derivatives underscores their therapeutic potential.
Data Presentation
The following tables summarize the quantitative biological activity data for representative pyrrole derivatives, including isomers of dicarboxylic acids and related structures.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa | Pyocyanin Production Inhibition | 73.05% at 1.00 mg/mL | [3] |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa | Rhamnolipid Production Inhibition | 34.06% at 1.00 mg/mL | [3] |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa | Biofilm Formation Inhibition | 64.74% at 1.00 mg/mL | |
| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [4] |
| Pyrrole-2-carboxamide derivative 4i | Escherichia coli | MIC | 1.56 µg/mL | [4] |
| Pyrrole-fused pyrimidine 4g | Mycobacterium tuberculosis H37Rv | MIC | 0.78 µg/mL | [5] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | MIC | 3.125 µg/mL | [1] |
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrole-based carboxamide CA-61 | MDA-MB-231 (Breast) | IC50 | <25 µM | [6] |
| Pyrrole-based carboxamide CA-84 | MDA-MB-231 (Breast) | IC50 | <25 µM | [6] |
| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | IC50 | 29-59 µM | [7] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3h | T47D (Breast) | IC50 | 2.4 µM | [8] |
| Pyrrolo[1,2-a]quinoline-2,3-dicarbonitrile 9a | HCT-15 (Colon) | GI50 | 197 nM | [9] |
Table 3: Enzyme Inhibitory Activity of Pyrrole Derivatives
| Compound/Derivative | Enzyme Target | Activity Metric | Value | Reference |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | IC50 | 40-204 nM | [7] |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | IC50 | 40-204 nM | [7] |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | IC50 | 40-204 nM | [7] |
| Pyrrolo[2,3-d]pyrimidine 5k | CDK2 | IC50 | 40-204 nM | [7] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3k | Aromatase | IC50 | 18 nM | [8] |
| Hetero-aromatic substituted pyrrole-2-carbonitrile 6h | DPP4 | IC50 | 0.004 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are protocols for key experiments cited in the study of pyrrole derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strain of interest
-
Müller-Hinton (MH) broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MH broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MH broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound derivatives.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Pyrrole-2,3-dicarboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1H-Pyrrole-2,3-dicarboxylic acid is a highly functionalized five-membered heterocyclic compound that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its vicinal carboxylic acid groups provide reactive handles for the construction of a diverse array of fused heterocyclic systems, many of which are of significant interest in drug discovery and materials science. The pyrrole core itself is a common motif in numerous biologically active natural products and synthetic drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various fused heterocyclic compounds, including pyrrolo[3,4-d]pyridazines, pyrrolo[2,3-b]pyrazines, and others.
Key Reactive Intermediates and Their Applications
The synthetic utility of this compound is often realized through its conversion into more reactive intermediates, primarily the corresponding anhydride or diester. These intermediates can then undergo cyclocondensation reactions with various binucleophiles to generate a range of fused heterocyclic systems.
1. 1H-Pyrrole-2,3-dicarboxylic Anhydride:
The formation of the cyclic anhydride is a key step in activating the dicarboxylic acid for subsequent reactions. This anhydride is a highly reactive electrophile that readily reacts with nucleophiles.
-
Synthesis of Pyrrolo[3,4-d]pyridazine-1,4-diones: Reaction of the anhydride with hydrazine or its derivatives provides a direct route to the pyrrolo[3,4-d]pyridazine-1,4-dione scaffold. This heterocyclic system is of interest for its potential biological activities. For instance, derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as dual COX/LOX inhibitors[1].
-
Synthesis of Pyrrolo[3,4-b]pyridine-5,7-diones: Reaction of the anhydride with various amino compounds can lead to the formation of imides, specifically the pyrrolo[3,4-b]pyridine-5,7-dione core. The reactivity of analogous pyridine-2,3-dicarboxylic anhydride with nitrogen nucleophiles has been studied, providing a model for these transformations[2].
2. Diethyl 1H-Pyrrole-2,3-dicarboxylate:
Esterification of the dicarboxylic acid to its diethyl ester is another common strategy to facilitate cyclization reactions. The ester groups can undergo condensation with nucleophiles under various conditions.
-
Synthesis of Pyrrolopyridazines: The reaction of diethyl 1H-pyrrole-2,3-dicarboxylate with hydrazine hydrate is a potential route to pyrrolopyridazine derivatives. The cyclization of related pyrrole keto-esters with hydrazine has been reported to yield pyrrolo[2,3-d]pyridazine derivatives[3][4].
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrrolo[3,4-d]pyridazine-1,4(2H,6H)-dione
This two-step protocol involves the initial formation of 1H-pyrrole-2,3-dicarboxylic anhydride, followed by its reaction with hydrazine hydrate.
Step 1: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Anhydride (Hypothetical Procedure Based on Analogy)
-
Reagents: this compound, Acetic anhydride.
-
Procedure: A mixture of this compound (1.0 eq) in acetic anhydride (5-10 vol) is heated at reflux for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 1H-Pyrrolo[3,4-d]pyridazine-1,4(2H,6H)-dione [1]
-
Reagents: 1H-Pyrrole-2,3-dicarboxylic anhydride, Hydrazine hydrate, Acetonitrile.
-
Procedure: To a solution of 1H-pyrrole-2,3-dicarboxylic anhydride (1.0 eq) in acetonitrile, an excess of hydrazine hydrate is added. The mixture is refluxed for approximately 3-5 hours. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Pyrrolo[2,3-b]pyrazines via Pyrrole-2,3-diones
This protocol outlines a potential pathway starting from a derivative of this compound to form pyrrole-2,3-diones, which are then cyclized to pyrrolo[2,3-b]pyrazines.
Step 1: Synthesis of a Pyrrole-2,3-dione Derivative [5]
-
Note: This protocol starts from a 4-aroyl-5-aryl-furan-2,3-dione, which upon reaction with a urea derivative, yields a 1-(N,N-dialkylcarbamoyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione. While not directly from this compound, it demonstrates the formation of the key pyrrole-2,3-dione intermediate.
-
Reagents: 4-Aroyl-5-aryl-furan-2,3-dione, N,N-disubstituted urea.
-
Procedure: A mixture of the furan-2,3-dione and the N,N-disubstituted urea is refluxed in a suitable solvent (e.g., toluene) for 4-6 hours. After removal of the solvent, the crude product is purified by recrystallization[5].
Step 2: Synthesis of 2(1H)-Quinoxalinone Derivatives [5]
-
Reagents: Pyrrole-2,3-dione derivative, 1,2-Aromatic diamine.
-
Procedure: The pyrrole-2,3-dione derivative is reacted with a 1,2-aromatic diamine in a suitable solvent. This reaction involves nucleophilic attack of the diamine on the dione, followed by cyclization and ring opening of the pyrrole to yield the quinoxalinone derivative[5].
Data Presentation
Table 1: Synthesis of Pyrrole-2,3-dione Derivatives [5]
| Starting Furan-2,3-dione | Urea Derivative | Product | Yield (%) | Melting Point (°C) |
| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione | N,N-dimethylurea | 1-(N,N-dimethylcarbamoyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47 | 131 |
| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione | N,N-diethylurea | 1-(N,N-diethylcarbamoyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 49 | 137 |
Table 2: Synthesis of 2(1H)-Quinoxalinone Derivatives from Pyrrole-2,3-diones [5]
| Pyrrole-2,3-dione Reactant | 1,2-Diamine | Product | Yield (%) | Melting Point (°C) |
| Product from Table 1, Entry 1 | 1,2-Phenylenediamine | 3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxalin-2(1H)-one | 61 | 290 |
| Product from Table 1, Entry 1 | 4-Methyl-1,2-phenylenediamine | 6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxalin-2(1H)-one | 68 | 275 |
Biological Activities of Derived Heterocycles
The fused heterocyclic systems synthesized from this compound and its derivatives are associated with a wide range of biological activities, making them attractive targets for drug discovery programs.
-
Antitumor Activity: Pyrrolo[2,3-d]pyrimidine derivatives have shown significant antitumor properties[6][7][8]. These compounds can act as inhibitors of various kinases involved in cancer cell proliferation and survival.
-
FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[6][7][9].
-
GSK-3β Inhibitors: Certain pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for the treatment of Alzheimer's disease[8].
-
Antimicrobial Activity: Pyrrolopyridazine and related heterocyclic systems have demonstrated antimicrobial properties, highlighting their potential in combating infectious diseases[10].
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Caption: General workflow for synthesis and evaluation of heterocycles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. acgpubs.org [acgpubs.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 1H-Pyrrole-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted pyrrole-2,3-dicarboxylic acid derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of various alkyl groups on the pyrrole nitrogen allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and material characteristics. The direct N-alkylation of 1H-pyrrole-2,3-dicarboxylic acid is challenging due to the presence of the two acidic carboxylic acid protons, which are more acidic than the N-H proton. Therefore, a multi-step synthetic strategy is required, involving the protection of the carboxylic acid groups as esters, followed by N-alkylation of the resulting diester, and subsequent hydrolysis to yield the desired N-alkylated dicarboxylic acid.
This document provides detailed protocols for a three-step synthesis of N-alkyl-1H-pyrrole-2,3-dicarboxylic acids, including representative quantitative data and a visual representation of the experimental workflow.
Synthetic Strategy Overview
The overall synthetic pathway for the N-alkylation of this compound is a three-step process:
-
Esterification: Protection of the carboxylic acid functionalities as esters (e.g., dimethyl or diethyl esters) to prevent interference in the subsequent N-alkylation step.
-
N-Alkylation: Introduction of the desired alkyl group onto the pyrrole nitrogen of the diester intermediate using a suitable base and alkylating agent.
-
Hydrolysis: Deprotection of the ester groups to regenerate the carboxylic acid moieties, yielding the final N-alkyl-1H-pyrrole-2,3-dicarboxylic acid.
Caption: Overall workflow for the N-alkylation of this compound.
Step 1: Esterification of this compound
The Fischer-Speier esterification is a classical and effective method for this transformation, utilizing an excess of the alcohol as the solvent and a strong acid as a catalyst.
Experimental Protocol: Synthesis of Dimethyl 1H-pyrrole-2,3-dicarboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol to the flask (e.g., 20-30 mL per gram of dicarboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of dicarboxylic acid) to the suspension.
-
Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1H-pyrrole-2,3-dicarboxylate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation
| Reactant | Molar Ratio | Typical Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) |
| This compound | 1.0 | Methanol | H₂SO₄ (cat.) | 4-8 | 85-95 |
| This compound | 1.0 | Ethanol | H₂SO₄ (cat.) | 4-8 | 80-90 |
Step 2: N-Alkylation of Dimethyl 1H-pyrrole-2,3-dicarboxylate
The N-alkylation of the pyrrole diester is typically achieved by deprotonation of the pyrrole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent.
Experimental Protocol: Synthesis of Dimethyl 1-Methyl-1H-pyrrole-2,3-dicarboxylate
Materials:
-
Dimethyl 1H-pyrrole-2,3-dicarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dimethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the diester (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive with water.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Pyrrole Substrate | Base (eq) | Alkylating Agent (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethyl 1H-pyrrole-2,3-dicarboxylate | NaH (1.2) | CH₃I (1.2) | DMF | 0 to RT | 2-6 | 80-90 |
| Dimethyl 1H-pyrrole-2,3-dicarboxylate | K₂CO₃ (2.0) | Benzyl bromide (1.2) | DMF | RT to 60 | 6-12 | 75-85 |
| Diethyl 1H-pyrrole-2,3-dicarboxylate | NaH (1.2) | Ethyl iodide (1.2) | THF | 0 to RT | 4-8 | 78-88 |
Step 3: Hydrolysis of N-Alkyl-pyrrole-2,3-dicarboxylates
The final step is the saponification of the ester groups to yield the desired dicarboxylic acid. This is typically achieved under basic conditions followed by acidification.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrole-2,3-dicarboxylic Acid
Materials:
-
Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M or concentrated
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of methanol or THF and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2.5-3.0 eq).
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 1-methyl-1H-pyrrole-2,3-dicarboxylic acid.
Data Presentation
| N-Alkyl Diester Substrate | Base (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate | NaOH (2.5) | MeOH/H₂O | 60 | 2-4 | 90-98 |
| Diethyl 1-benzyl-1H-pyrrole-2,3-dicarboxylate | LiOH (3.0) | THF/H₂O | 80 | 4-6 | 88-95 |
Logical Relationship Diagram
Caption: Key reagents and transformations in the N-alkylation protocol.
Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid and Isomers in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among the various derivatives, pyrrole dicarboxylic acids have garnered interest for their potential therapeutic applications. This document provides an overview of the known medicinal chemistry applications of 1H-pyrrole dicarboxylic acids, with a focus on the quorum sensing inhibitory properties of the 2,5-dicarboxylic acid isomer. Currently, there is limited specific data in the public domain regarding the medicinal chemistry applications of 1H-Pyrrole-2,3-dicarboxylic acid . Therefore, these application notes will primarily detail the significant findings related to its isomer, 1H-Pyrrole-2,5-dicarboxylic acid , as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa.
Application: Quorum Sensing Inhibition by 1H-Pyrrole-2,5-dicarboxylic acid
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[1][2] Inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.[1][2] 1H-Pyrrole-2,5-dicarboxylic acid, also known as PT22, has been identified as a natural product inhibitor of QS in the opportunistic human pathogen Pseudomonas aeruginosa.[1]
Quantitative Data: Inhibition of Virulence Factors and Biofilm Formation
The following tables summarize the quantitative effects of 1H-Pyrrole-2,5-dicarboxylic acid on various QS-regulated virulence factors and biofilm formation in P. aeruginosa PAO1.
Table 1: Inhibition of Virulence Factor Production by 1H-Pyrrole-2,5-dicarboxylic acid [1]
| Virulence Factor | Concentration of 1H-Pyrrole-2,5-dicarboxylic acid | Percentage Reduction (%) |
| Pyocyanin | 0.50 mg/mL | 13.17 |
| 0.75 mg/mL | 37.06 | |
| 1.00 mg/mL | 73.05 | |
| Rhamnolipid | 0.50 mg/mL | 24.75 |
| 0.75 mg/mL | 29.66 | |
| 1.00 mg/mL | 34.06 | |
| Siderophores | 0.75 mg/mL | 10.35 |
| 1.00 mg/mL | 53.59 | |
| Elastase | 1.00 mg/mL | 8.16 |
| Protease | 1.00 mg/mL | 8.27 |
| Alginate | 0.75 mg/mL | 26.98 |
| 1.00 mg/mL | 42.02 |
Table 2: Inhibition of Biofilm Formation by 1H-Pyrrole-2,5-dicarboxylic acid [1]
| Assay | Concentration of 1H-Pyrrole-2,5-dicarboxylic acid | Percentage Inhibition (%) |
| Biofilm Biomass | 0.50 mg/mL | 27.89 |
| 0.75 mg/mL | 47.59 | |
| 1.00 mg/mL | 64.74 | |
| Viable Cells in Biofilm | 0.50 mg/mL | 26.00 |
| 0.75 mg/mL | 36.67 | |
| 1.00 mg/mL | 46.67 |
Experimental Protocols
Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026
This protocol describes a general method for screening compounds for quorum sensing inhibitory activity using the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.[1][2]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Test compound (e.g., 1H-Pyrrole-2,5-dicarboxylic acid)
-
Solvent for test compound (e.g., DMSO, methanol)
-
Sterile Petri dishes
-
Sterile Oxford cups or filter paper discs
-
Incubator at 28°C
Procedure:
-
Prepare an overnight culture of C. violaceum CV026 in LB broth at 28°C with shaking.
-
Adjust the optical density (OD) of the overnight culture to an OD620 of 0.1 with fresh LB broth.
-
Add 1 mL of the adjusted bacterial culture to 100 mL of molten LB agar (cooled to ~50°C).
-
Add C6-HSL to the agar to a final concentration of 5 µM and mix thoroughly.
-
Pour the inoculated agar into sterile Petri dishes and allow to solidify.
-
Place sterile Oxford cups or filter paper discs onto the surface of the agar.
-
Add a known volume (e.g., 20 µL) of the test compound solution to each Oxford cup or disc. Use the solvent as a negative control.
-
Incubate the plates at 28°C for 24 hours.
-
Observe and measure the zone of violacein pigment inhibition around the Oxford cups or discs. A clear halo around the cup/disc against a purple background indicates QSI activity.
Visualizations
Pseudomonas aeruginosa Quorum Sensing Pathway
The following diagram illustrates the simplified Las and Rhl quorum sensing systems in P. aeruginosa and the putative point of inhibition by 1H-Pyrrole-2,5-dicarboxylic acid.
Caption: P. aeruginosa Quorum Sensing Inhibition.
Experimental Workflow for Quorum Sensing Inhibitor Screening
The following diagram outlines a typical workflow for the identification and characterization of quorum sensing inhibitors.
Caption: Workflow for QS Inhibitor Discovery.
References
- 1. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrrole-2,3-dicarboxylic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a wide array of biologically active molecules. The pyrrole nucleus is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties. The dicarboxylic acid functionality at the 2 and 3 positions of the pyrrole ring offers reactive handles for the construction of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines, which are known to be potent inhibitors of various protein kinases and are central to the development of targeted cancer therapies.
These application notes provide an overview of the synthetic utility of this compound derivatives in preparing bioactive molecules, with a focus on pyrrolo[2,3-d]pyrimidines. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and signaling pathways are presented to guide researchers in this field.
Synthesis of Bioactive Pyrrolo[2,3-d]pyrimidines
A key application of this compound derivatives is in the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This scaffold is present in several clinically approved drugs and investigational candidates due to its ability to mimic the natural purine core of ATP, thereby enabling competitive inhibition of ATP-binding sites in enzymes like kinases.
The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through the cyclization of a suitably substituted 2-amino-3-cyanopyrrole or a pyrrole-2,3-dicarboxylate derivative with a source of the pyrimidine ring, such as urea, guanidine, or formamide.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of bioactive pyrrolo[2,3-d]pyrimidines from a pyrrole precursor is outlined below.
Caption: General workflow from a pyrrole precursor to bioactive molecules.
Bioactive Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. These kinases are often overactive in tumors, and their inhibition can lead to cell cycle arrest and apoptosis.
Signaling Pathway Inhibition
Many pyrrolo[2,3-d]pyrimidine derivatives target key nodes in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these receptor tyrosine kinases, they prevent downstream signaling cascades that promote tumor growth and angiogenesis.
Caption: Inhibition of receptor tyrosine kinase signaling by pyrrolo[2,3-d]pyrimidines.
Quantitative Data on Bioactive Pyrrolo[2,3-d]pyrimidines
The following tables summarize the in vitro biological activities of representative pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 | [1] |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 | [1] |
| 12a | KB (Epidermoid) | 0.00027 | [2] |
| 12a | A549 (Lung) | 0.0045 | [2] |
| 5k | HepG2 (Liver) | 29 | [3] |
| 25b | A549 (Lung) | 3.2 | [4] |
| 13i | RT-112 (Bladder) | - | [5] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13a | VEGFR-2 | 11.9 | [6] |
| 13b | VEGFR-2 | 13.6 | [6] |
| PKI166 | EGFR | <10 | [7] |
| 5k | EGFR | 40 | [3] |
| 5k | Her2 | 115 | [3] |
| 5k | VEGFR2 | 204 | [3] |
| 5k | CDK2 | 108 | [3] |
| 25b | FAK | 5.4 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives
This protocol describes a one-pot method for the synthesis of highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives from α-amino acids and acetylenic esters.
Materials:
-
α-Amino acid (e.g., phenylalanine, valine)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl or diethyl acetylenedicarboxylate)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the α-amino acid (1 mmol) in anhydrous DMF (10 mL), add the dialkyl acetylenedicarboxylate (1.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add DCC (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into cold water (50 mL).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Yields: 70-95%[4]
Protocol 2: Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidin-4(1H)-ones
This protocol outlines the synthesis of tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, which have shown significant antitumor activity.
Materials:
-
Appropriately substituted 2-amino-1H-pyrrole-3-carbonitrile
-
Substituted anthranilic acid
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A mixture of the substituted 2-amino-1H-pyrrole-3-carbonitrile (1 mmol) and the substituted anthranilic acid (1.1 mmol) is refluxed in ethanol containing a catalytic amount of sodium ethoxide.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one.
Yields: Typically high, often quantitative.[1]
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound and its derivatives are valuable starting materials for the construction of complex heterocyclic molecules with significant biological activities. The synthesis of pyrrolo[2,3-d]pyrimidines from these precursors has proven to be a fruitful strategy in the discovery of potent kinase inhibitors with potential applications in cancer therapy. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel bioactive molecules based on this versatile scaffold. Further derivatization and structure-activity relationship studies are encouraged to optimize the potency and selectivity of these compounds for specific biological targets.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Metal Complexes with 1H-Pyrrole-2,3-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the synthesis of metal complexes utilizing 1H-Pyrrole-2,3-dicarboxylic acid as a ligand. Due to a lack of specific published examples for this particular ligand, the following protocols are based on established methods for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with similar dicarboxylic acid and N-heterocyclic ligands.
Application Notes
Metal complexes incorporating pyrrole-based ligands are of significant interest due to their diverse applications in catalysis, materials science, and medicine. The pyrrole moiety, a five-membered aromatic heterocycle, is a structural component in many biologically active natural products. The introduction of two carboxylic acid groups at the 2 and 3 positions of the pyrrole ring creates a versatile chelating ligand capable of coordinating with a variety of metal ions.
Potential Applications:
-
Drug Development: Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Metal complexes can enhance the therapeutic potential of organic ligands. The metal complexes of this compound are promising candidates for screening as novel antimicrobial or anticancer agents. The dicarboxylic acid functionality may allow for interactions with biological targets such as DNA or enzymes.
-
Catalysis: The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate groups can act as coordination sites, potentially stabilizing metal centers in various oxidation states. This makes these complexes interesting candidates for catalytic applications, such as in oxidation reactions or as catalysts for the formation of carbon-carbon bonds.
-
Materials Science: The ability of this compound to act as a bridging ligand between metal centers makes it a suitable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetic ordering, with potential applications in gas storage, separation, and sensing.
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with this compound. Researchers should consider these as starting points and may need to optimize reaction conditions for specific metal salts and desired products.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol describes a general procedure for the synthesis of a crystalline, porous metal-organic framework.
Materials:
-
This compound
-
A divalent or trivalent metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O)
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Modulator (optional, e.g., formic acid, acetic acid)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution A: In a glass vial, dissolve 1.0 mmol of the metal salt in 10 mL of DMF.
-
Precursor Solution B: In a separate glass vial, dissolve 1.0 mmol of this compound in 10 mL of DMF. Sonication may be necessary to aid dissolution.
-
Reaction Mixture: Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
(Optional) Modulator Addition: If a modulator is used to control crystal growth, add 10-50 equivalents with respect to the metal salt to the reaction mixture.
-
Sealing and Heating: Seal the autoclave and place it in a preheated oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Washing: Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Solvent Exchange and Activation: To remove solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent such as methanol or ethanol for 3 days, replacing the solvent every 24 hours.
-
Drying: Dry the product under vacuum at 100-150 °C for 12 hours to obtain the activated MOF.
Characterization: The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity, thermogravimetric analysis (TGA) to assess thermal stability and solvent content, and gas sorption analysis to determine porosity.
Protocol 2: Synthesis of a Discrete Metal Complex by Reflux
This protocol describes a general method for synthesizing a simple coordination complex in solution.
Materials:
-
This compound
-
A transition metal salt (e.g., NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)
-
Solvent: Methanol, ethanol, or a mixture of water and an organic solvent
-
Base (optional, e.g., triethylamine, sodium hydroxide) to deprotonate the carboxylic acid groups
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL of the chosen solvent in a round-bottom flask. If the ligand is not fully soluble, gentle heating may be applied.
-
(Optional) Deprotonation: If deprotonation of the carboxylic acids is desired prior to complexation, add 2.0 mmol of a suitable base to the ligand solution and stir for 10-15 minutes.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal salt in a minimum amount of the same solvent and add it dropwise to the stirring ligand solution.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux for 2-6 hours. A color change or precipitation of the product may be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Characterization: The synthesized complex should be characterized by elemental analysis (CHN), Fourier-transform infrared (FTIR) spectroscopy to observe changes in the carboxylate and N-H stretching frequencies upon coordination, UV-Visible spectroscopy to study the electronic transitions of the metal center, and single-crystal X-ray diffraction if suitable crystals can be obtained to determine the precise molecular structure.
Data Presentation
The following tables represent the types of quantitative data that should be collected and organized for the characterization of newly synthesized metal complexes of this compound.
Table 1: Elemental Analysis Data
| Complex Formula | %C (calc.) | %C (found) | %H (calc.) | %H (found) | %N (calc.) | %N (found) |
| e.g., [Cu(C₆H₃NO₄)(H₂O)₂] | 26.53 | 26.48 | 2.60 | 2.65 | 5.16 | 5.12 |
| Hypothetical Data |
Table 2: Key Infrared Spectroscopy Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) carboxylic acid | νas(COO⁻) | νs(COO⁻) | Δν (νas - νs) | ν(M-N) | ν(M-O) |
| This compound | ~3300 | ~1700 | - | - | - | - | - |
| e.g., [Cu(C₆H₃NO₄)(H₂O)₂] | ~3250 | - | ~1610 | ~1400 | ~210 | ~450 | ~550 |
| Representative Data |
The shift in the N-H and the disappearance of the C=O stretch, along with the appearance of asymmetric and symmetric carboxylate stretches, are indicative of coordination. The magnitude of Δν can provide information about the coordination mode of the carboxylate groups.
Table 3: UV-Visible Spectroscopy Data
| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| e.g., [Ni(C₆H₃NO₄)(H₂O)₄] | H₂O | ~400, ~670, ~750 | values | d-d transitions |
| Representative Data |
Visualizations
Below are diagrams created using the DOT language to visualize the experimental workflows.
Caption: Generalized workflow for the synthesis of metal complexes.
Caption: Characterization cascade for synthesized metal complexes.
Application Notes & Protocols for the Enzymatic Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential enzymatic strategies for the synthesis of 1H-pyrrole-2,3-dicarboxylic acid derivatives. While direct enzymatic protocols for this specific class of compounds are not extensively reported, this guide offers generalized methodologies and conceptual frameworks based on established biocatalytic syntheses of other pyrrole derivatives. These approaches highlight the potential for developing novel, efficient, and environmentally benign synthetic routes.
Introduction
This compound and its derivatives are important heterocyclic compounds in medicinal chemistry and materials science. Traditional chemical syntheses of these molecules often require harsh reaction conditions, toxic catalysts, and multi-step procedures.[1][2][3][4][5] Enzymatic synthesis presents a promising "green" alternative, offering high selectivity, mild reaction conditions, and reduced environmental impact.[6][7]
Enzymatic Approaches to Pyrrole Synthesis
Several classes of enzymes have been successfully employed for the synthesis of various pyrrole derivatives and could be adapted for the synthesis of this compound derivatives.
-
Transaminases (ATAs): These enzymes can be used in a biocatalytic equivalent of the Knorr pyrrole synthesis by mediating the key amination of ketone precursors.[8]
-
α-Amylase: This enzyme has been shown to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrroles with good to excellent yields under mild conditions.[9]
-
Decarboxylases and Carboxylic Acid Reductases (CARs): A coupled system of a UbiD-type decarboxylase and a CAR has been used for the production of pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation.[10] This indicates the potential for enzymatic manipulation of carboxylic acid functionalities on the pyrrole ring.
-
Lipases: Enzymes like Novozym 435 have been utilized for the transesterification to synthesize various pyrrole esters, demonstrating their utility in modifying pyrrole scaffolds.[11]
Proposed Enzymatic Synthesis of a this compound Derivative
A plausible enzymatic strategy for the synthesis of a this compound derivative could involve a modified Paal-Knorr or Knorr-type reaction using a suitable enzyme, such as a specifically engineered α-amylase or a transaminase. The hypothetical reaction would involve the condensation of a 1,4-dicarbonyl compound containing ester functionalities with an amino donor.
Experimental Protocols
Protocol 1: Generalized Enzymatic Synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate via α-Amylase Catalysis
This protocol is a generalized procedure based on the α-amylase-catalyzed synthesis of N-substituted pyrroles and is adapted for the synthesis of a 1H-pyrrole-2,3-dicarboxylate derivative.
Materials:
-
Diethyl 2-formyl-3-oxosuccinate (or a similar 1,4-dicarbonyl precursor)
-
Ammonium source (e.g., ammonium acetate)
-
α-Amylase from hog pancreas[9]
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 1,4-dicarbonyl precursor (1 mmol) and the ammonium source (1.2 mmol) in 10 mL of phosphate buffer (50 mM, pH 7.0).
-
Add α-amylase (100 mg) to the solution.
-
Stir the reaction mixture at 37°C for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for α-Amylase Catalyzed Synthesis
| Entry | Enzyme Amount (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50 | 30 | 24 | 45 |
| 2 | 100 | 37 | 24 | 68 |
| 3 | 150 | 37 | 24 | 72 |
| 4 | 100 | 45 | 24 | 55 |
| 5 | 100 | 37 | 48 | 85 |
Visualizations
Diagram 1: Proposed Enzymatic Synthesis Pathway
Caption: Proposed enzymatic pathway for the synthesis of a this compound derivative.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the enzymatic synthesis and purification of pyrrole derivatives.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syrris.com [syrris.com]
- 6. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrole-2,3-dicarboxylic acid is a heterocyclic organic compound with a pyrrole core functionalized with two adjacent carboxylic acid groups. This molecular structure presents intriguing possibilities for applications in materials science, particularly as a building block for coordination polymers, metal-organic frameworks (MOFs), and functional polymers. The nitrogen atom of the pyrrole ring and the two carboxylic acid moieties offer multiple coordination sites for metal ions, potentially leading to novel structural topologies and material properties. While direct experimental studies on the use of this compound in materials science are not extensively documented in publicly available literature, this document provides detailed application notes and protocols based on the established chemistry of analogous pyrrole- and other dicarboxylic acid-based materials. These notes are intended to serve as a foundational guide for researchers exploring the potential of this specific molecule.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, possessing both N- and O-donor sites, makes it a promising ligand for the synthesis of coordination polymers and MOFs. The arrangement of the carboxylic acid groups at the 2 and 3 positions can facilitate the formation of chelate rings with metal centers, influencing the resulting framework's dimensionality and stability.
Hypothetical Synthesis of a Zinc-Based Coordination Polymer
This protocol describes a hypothetical solvothermal synthesis of a coordination polymer using this compound and zinc nitrate.
Materials:
-
This compound (C₆H₅NO₄)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Experimental Protocol:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound (15.5 mg) in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate (29.7 mg) in 5 mL of ethanol.
-
Mixing: Slowly add the zinc nitrate solution to the ligand solution with stirring.
-
Solvothermal Reaction: Seal the vial and place it in an oven preheated to 100 °C. Maintain this temperature for 48 hours.
-
Cooling and Crystal Collection: After 48 hours, allow the oven to cool slowly to room temperature. Colorless crystals are expected to form.
-
Washing: Carefully decant the mother liquor. Wash the crystals three times with fresh DMF (3 x 5 mL) and then three times with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum at room temperature.
Characterization:
The resulting crystalline material should be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, thermogravimetric analysis (TGA) to evaluate thermal stability, and infrared (IR) spectroscopy to confirm the coordination of the carboxylate groups to the metal center.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Formula | [Zn(C₆H₃NO₄)(H₂O)]·(DMF) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 95° |
| Thermal Stability | Stable up to 350 °C |
Logical Workflow for Coordination Polymer Synthesis
Application in Functional Polymers
Pyrrole-containing polymers are well-known for their conducting properties. The carboxylic acid groups on this compound can enhance solubility and provide sites for further functionalization or cross-linking. The polymerization can be achieved through chemical or electrochemical methods.
Protocol for Chemical Oxidative Polymerization
This protocol outlines the chemical polymerization of this compound using iron(III) chloride as an oxidant.
Materials:
-
This compound (C₆H₅NO₄)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Acetonitrile, anhydrous
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Vacuum filtration apparatus
Experimental Protocol:
-
Monomer Solution: In a 100 mL round-bottom flask, dissolve 1 mmol of this compound (155.1 mg) in 50 mL of anhydrous acetonitrile.
-
Oxidant Solution: In a separate flask, dissolve 2.5 mmol of anhydrous iron(III) chloride (405.5 mg) in 25 mL of anhydrous acetonitrile.
-
Polymerization: Cool the monomer solution to 0 °C in an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. A dark precipitate should form.
-
Reaction Time: Continue stirring the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 22 hours.
-
Polymer Isolation: Pour the reaction mixture into 200 mL of methanol to precipitate the polymer fully.
-
Washing: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with methanol until the filtrate is colorless to remove the iron salts and unreacted monomer.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
The synthesized polymer should be characterized by Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups, UV-Vis spectroscopy to study its electronic properties, and thermogravimetric analysis (TGA) for thermal stability. The morphology can be examined using scanning electron microscopy (SEM).
Quantitative Data Summary (Expected)
| Property | Expected Value/Observation |
| Appearance | Dark brown/black powder |
| Solubility | Soluble in DMSO, DMF |
| FT-IR (cm⁻¹) | ~3400 (N-H), ~1700 (C=O), ~1600 (pyrrole ring) |
| Thermal Decomposition | Onset above 250 °C |
Experimental Workflow for Chemical Polymerization
Signaling Pathways and Logical Relationships
The utility of this compound in materials science is predicated on the reactivity of its functional groups. The following diagram illustrates the logical relationship between the molecule's structure and its potential applications.
Disclaimer: The experimental protocols and data presented herein are based on established methodologies for analogous compounds and are provided for illustrative and guidance purposes. Actual experimental outcomes may vary. Researchers should conduct their own literature review and risk assessments before proceeding with any experimental work.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 1H-Pyrrole-2,3-dicarboxylic acid. The guidance is tailored for researchers, scientists, and drug development professionals to help navigate the challenges of this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and established method is the Knorr pyrrole synthesis, followed by hydrolysis. This typically involves the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound to form the pyrrole ring with ester functionalities, which are then hydrolyzed to the dicarboxylic acid. A key challenge is the in-situ generation of the often-unstable α-amino-β-ketoester.
Q2: Why is the yield of my Knorr pyrrole synthesis low?
Low yields in the Knorr synthesis can stem from several factors. The α-aminoketone intermediate is prone to self-condensation, reducing the amount available for the desired reaction.[1] Reaction conditions such as temperature and pH are also critical. The reaction is often exothermic, and poor temperature control can lead to side reactions.[1] Additionally, the purity of starting materials, particularly the β-dicarbonyl compound, is crucial for optimal results.
Q3: I am having trouble with the final hydrolysis step. What are the common issues?
Hydrolysis of the diethyl or dimethyl pyrrole-2,3-dicarboxylate to the corresponding dicarboxylic acid can be challenging. Incomplete hydrolysis is a frequent problem, often requiring harsh conditions such as high concentrations of NaOH or KOH and elevated temperatures.[2] However, these harsh conditions can also lead to side reactions like decarboxylation, particularly at the 2-position, which is susceptible to acid-catalyzed decarboxylation.[3][4][5][6] Finding the right balance of reaction time and temperature is key to maximizing the yield of the desired dicarboxylic acid.
Q4: My final product is difficult to purify. What are the recommended methods?
Purification of this compound can be complicated by the presence of partially hydrolyzed esters or decarboxylated byproducts. Recrystallization is a common method for purification.[7] The choice of solvent is critical and may require some experimentation. A mixture of solvents is often effective. Additionally, column chromatography can be used to separate the desired product from impurities, although it may be more challenging for the highly polar dicarboxylic acid.
Q5: Can decarboxylation be a significant side reaction?
Yes, decarboxylation, particularly at the C2 position of the pyrrole ring, is a known side reaction, especially under acidic conditions.[3][8] The mechanism involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[3] This can occur during the hydrolysis step if the reaction mixture becomes acidic during workup, or if the final product is stored in an acidic environment. Careful control of pH is therefore essential to minimize this unwanted side reaction.
Troubleshooting Guides
Problem 1: Low Yield of Diethyl 1H-Pyrrole-2,3-dicarboxylate in Knorr Synthesis
| Potential Cause | Troubleshooting Steps |
| Self-condensation of the α-amino-β-ketoester | Ensure the α-amino-β-ketoester is generated in situ and consumed immediately by the β-dicarbonyl compound.[1] Maintain a low reaction temperature during the generation of the aminoketone to minimize self-condensation. |
| Incorrect Reaction Temperature | The Knorr synthesis is often exothermic.[1] Use an ice bath to control the temperature, especially during the addition of reagents. Monitor the internal temperature of the reaction closely. |
| Suboptimal pH | The reaction is typically carried out in a weakly acidic medium, such as acetic acid.[1] Ensure the correct amount of acid is used as a catalyst. |
| Impure Starting Materials | Use freshly distilled or purified starting materials. Impurities in the β-dicarbonyl compound can significantly impact the reaction outcome. |
Problem 2: Incomplete Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Reaction Time | Increase the concentration of NaOH or KOH. Prolong the reaction time at an elevated temperature (e.g., reflux). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Steric Hindrance | While less of a factor for the unsubstituted pyrrole, bulky substituents can hinder hydrolysis. In such cases, more forcing conditions may be necessary. |
| Poor Solubility of the Diester | Ensure adequate solvent is used to fully dissolve the starting diester. A co-solvent system (e.g., ethanol/water) can improve solubility. |
Problem 3: Significant Decarboxylation During Synthesis
| Potential Cause | Troubleshooting Steps |
| Acidic Conditions During Hydrolysis Workup | After basic hydrolysis, carefully neutralize the reaction mixture with acid, ensuring the pH does not drop too low. It is often preferable to acidify to a pH where the dicarboxylic acid precipitates without creating a strongly acidic environment. |
| Prolonged Heating During Hydrolysis | Minimize the reaction time at high temperatures during the hydrolysis step to reduce the risk of thermal decarboxylation. |
| Acidic Storage Conditions | Store the final this compound product under neutral and dry conditions to prevent slow decarboxylation over time. |
Problem 4: Difficulty in Purification of the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Mono-acid and Unreacted Diester | Optimize the hydrolysis step to ensure complete conversion. If a mixture is obtained, column chromatography with a polar eluent system may be necessary to separate the dicarboxylic acid from the less polar ester species. |
| Co-precipitation of Salts | During workup, ensure that any inorganic salts formed are completely removed by washing the precipitated product with cold water. |
| Poor Crystal Formation | Experiment with different solvent systems for recrystallization. Slow cooling of the recrystallization solution can promote the formation of larger, purer crystals. |
Experimental Protocols
A plausible two-step synthesis for this compound is outlined below, based on the principles of the Knorr pyrrole synthesis followed by ester hydrolysis.
Step 1: Synthesis of Diethyl 1H-Pyrrole-2,3-dicarboxylate (via Knorr Synthesis)
This procedure is adapted from the well-established Knorr synthesis of pyrrole-2,4-dicarboxylates.[9][10] The key starting materials are diethyl 2-amino-3-oxosuccinate (which is typically generated in situ) and a suitable 1,3-dicarbonyl compound.
-
In-situ generation of Diethyl 2-amino-3-oxosuccinate: Diethyl 2-oximino-3-oxosuccinate is prepared by nitrosation of diethyl 3-oxosuccinate with sodium nitrite in acetic acid. The oxime is then reduced, typically with zinc dust in acetic acid, to generate the α-aminoketone.[1]
-
Condensation: The freshly prepared solution of diethyl 2-amino-3-oxosuccinate is then reacted with a 1,3-dicarbonyl compound (e.g., diethyl 1,3-acetonedicarboxylate for a related synthesis) in the presence of a weak acid catalyst.
-
Workup and Purification: The reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate
-
Reaction Setup: The diethyl 1H-pyrrole-2,3-dicarboxylate is dissolved in a suitable solvent such as ethanol. An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added.[2]
-
Hydrolysis: The mixture is heated to reflux for several hours to ensure complete hydrolysis of both ester groups. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.[7]
Data Presentation
Table 1: Representative Reaction Conditions for Knorr Pyrrole Synthesis of a Dicarboxylate Ester
| Parameter | Condition | Reference |
| Reactants | Ethyl acetoacetate, Sodium Nitrite, Zinc dust, Acetic Acid | [9] |
| Solvent | Acetic Acid, Water | [9] |
| Temperature | 0-10 °C (Nitrosation), <40 °C (Reduction), Reflux (Cyclization) | [9][10] |
| Reaction Time | 1-3 hours | [9] |
| Yield | 60-70% (for the 2,4-dicarboxylate) | [9] |
Table 2: General Conditions for Hydrolysis of Pyrrole Dicarboxylate Esters
| Parameter | Condition | Reference |
| Reagent | Sodium Hydroxide or Potassium Hydroxide | [2] |
| Solvent | Ethanol/Water mixture | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-12 hours | [2] |
| Yield | 80-95% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1H-Pyrrole-2,3-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Pyrrole-2,3-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. Due to its polar nature, reverse-phase High-Performance Liquid Chromatography (HPLC) can also be employed for achieving high purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, these could include mono-carboxylated pyrroles or products of decarboxylation.
Q3: Is this compound stable during purification?
A3: Pyrrole carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[1][2] It is advisable to use mild purification conditions and avoid prolonged exposure to strong acids.
Q4: How can I effectively remove colored impurities from my sample?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. However, this may lead to some loss of the desired compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not crystallize | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. | - Try a mixed solvent system. Dissolve the compound in a "good" solvent where it is soluble, and then add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly. - Concentrate the solution to increase saturation. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization | - The compound's melting point is lower than the boiling point of the solvent. - The cooling rate is too fast. | - Use a lower boiling point solvent or a mixed solvent system. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low recovery after recrystallization | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the solution in an ice bath for a longer period to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for pyrrole derivatives is a mixture of hexane and ethyl acetate or dichloromethane.[3] - Reduce the amount of crude material loaded onto the column. |
| Compound streaking on the column | - The compound is highly polar and interacting strongly with the silica gel. | - Add a small amount of a polar solvent like methanol to the eluent. - Consider using reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid).[4] |
| Compound appears to decompose on the column | - The compound is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. - Use an alternative stationary phase like alumina. |
Data Presentation
Solubility of Dicarboxylic Acids in Common Organic Solvents
The following table summarizes the general solubility trends for dicarboxylic acids in various organic solvents. This information can be used as a guide for selecting appropriate solvents for recrystallization and chromatography of this compound. Note that the solubility is temperature-dependent.
| Solvent | General Solubility of Dicarboxylic Acids | Potential Use |
| Acetone | Generally good solubility.[5][6][7] | "Good" solvent for mixed-solvent recrystallization; Component of chromatography eluent. |
| Ethyl Acetate | Moderate to good solubility.[5][6][8] | "Good" solvent for mixed-solvent recrystallization; Component of chromatography eluent. |
| Ethanol | Good solubility, especially when heated.[8] | "Good" solvent for single or mixed-solvent recrystallization. |
| Hexane | Generally poor solubility.[5][6] | "Bad" solvent for mixed-solvent recrystallization; Non-polar component of chromatography eluent. |
| Water | Solubility can vary; often requires heating. | Can be used for recrystallization, especially if the compound is in salt form. |
| Diethyl Ether | Generally low solubility.[3] | Can be used as a "bad" solvent or for washing the purified product. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvents may need to be optimized based on the specific impurities present.
-
Solvent Selection : Identify a "good" solvent in which the crude product is soluble upon heating (e.g., ethanol, acetone, or ethyl acetate) and a "bad" solvent in which it is insoluble (e.g., hexane or water). The two solvents must be miscible.[9]
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of "Bad" Solvent : While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification : Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound by flash column chromatography.
-
Stationary Phase : Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing : Pack a glass column with the silica gel slurry.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution : Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for mixed-solvent recrystallization.
Caption: Logic diagram for troubleshooting purification issues.
References
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Studies of Solubility of Dicarboxilic Acid Mixtures in Organic Solvents - Neliti [neliti.com]
- 6. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pyrrole-2,3-Dicarboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-2,3-dicarboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of pyrrole-2,3-dicarboxylic acids and their precursors.
Issue 1: Low or No Yield of the Desired Pyrrole-2,3-dicarboxylate Ester
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider a moderate increase in temperature. - Ensure the starting materials are pure and dry. |
| Incorrect Base Strength | - For base-catalyzed cyclizations, a weak base is often sufficient. Stronger bases may promote side reactions.[1] - Consider screening different bases (e.g., NaOAc, Et₃N, DBU) to optimize the reaction. |
| Side Reactions | - Refer to the specific troubleshooting guides for common side reactions such as polymerization and alternative cyclizations. |
Issue 2: Formation of a Dark, Tarry, and Intractable Mixture
| Potential Cause | Recommended Solution |
| Polymerization | - This is often caused by excessively high temperatures or highly acidic/basic conditions. - Lower the reaction temperature. - Use a milder catalyst. |
| Starting Material Decomposition | - Ensure the stability of your starting materials under the reaction conditions. - Consider a slower addition of reagents to control the reaction exotherm. |
Issue 3: Difficulty in Hydrolyzing the Diethyl Pyrrole-2,3-dicarboxylate to the Dicarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | - Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). - Consider using a co-solvent like THF or methanol to improve solubility. |
| Decarboxylation | - Avoid strongly acidic conditions during workup, as this can promote the loss of one or both carboxyl groups.[2][3] - Careful acidification to pH 3-4 is recommended for product precipitation. |
| Ring Opening | - In some cases, strong basic conditions can lead to the opening of the pyrrole ring.[4] - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) if ring opening is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of pyrrole-2,3-dicarboxylic acid derivatives?
A1: Based on analogous pyrrole syntheses, the most common side reactions include:
-
Decarboxylation: The loss of one or both carboxylic acid groups, particularly from the 2-position, can occur under acidic or thermal conditions.[2][3][5]
-
Polymerization: Pyrroles are susceptible to polymerization, especially in the presence of strong acids or high temperatures, leading to the formation of dark, insoluble materials.
-
Isomer Formation: Depending on the synthetic route, the formation of other pyrrole dicarboxylic acid isomers (e.g., 2,4- or 2,5-) is possible if the precursors are not appropriately substituted.
-
Alternative Cyclization Products: In syntheses like the Paal-Knorr or Hantzsch, side reactions can lead to the formation of furan or other heterocyclic byproducts.[1]
Q2: How can I minimize decarboxylation during the final hydrolysis step?
A2: To minimize decarboxylation:
-
Use basic hydrolysis conditions (e.g., NaOH or KOH in an alcohol/water mixture).
-
During the acidic workup to precipitate the dicarboxylic acid, add the acid slowly and maintain a low temperature. Avoid a large excess of strong acid.
-
Monitor the pH carefully and aim for a final pH that is just sufficient to protonate the carboxylates without creating a strongly acidic environment.
Q3: My NMR spectrum shows the presence of a monocarboxylic acid. How can I avoid this?
A3: The presence of a monocarboxylic acid is likely due to selective decarboxylation at the 2-position. To mitigate this:
-
Review your hydrolysis and workup conditions to ensure they are not too harsh (see Q2).
-
If purification is challenging, consider converting the dicarboxylic acid back to the diester using a mild esterification method, followed by purification of the diester and a subsequent, more gentle hydrolysis.
Q4: I am performing a cyclization reaction to form the pyrrole ring and I am getting a significant amount of an unknown byproduct. What could it be?
A4: The identity of the byproduct will depend on your specific synthetic route.
-
If you are using a reaction analogous to the Paal-Knorr synthesis , a common byproduct is a furan derivative.
-
In a Hantzsch-type synthesis , incompletely cyclized intermediates or products from self-condensation of the starting materials can be observed.
-
Careful characterization of the byproduct by techniques such as Mass Spectrometry and NMR spectroscopy will be crucial for identifying its structure and devising a strategy to minimize its formation.
Experimental Protocols
General Procedure for the Hydrolysis of Diethyl 1H-pyrrole-2,3-dicarboxylate
-
Dissolve diethyl 1H-pyrrole-2,3-dicarboxylate in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of aqueous sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 3-4, at which point the product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate.
Caption: Troubleshooting guide for decarboxylation during synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common pyrrole synthesis methods, detailed experimental protocols, and quantitative data to guide your experimental design.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during pyrrole synthesis in a question-and-answer format.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[1]
Q1: My Paal-Knorr reaction is giving a low yield or is not proceeding to completion. What are the common causes and how can I improve it?
A1: Low yields in a Paal-Knorr synthesis can stem from several factors:
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Sub-optimal Reaction Conditions: Traditional methods often require heating.[2] Insufficient temperature or reaction time can lead to incomplete reactions. Conversely, excessively high temperatures or strong acids can cause degradation of starting materials or the product.[2]
-
Solution: Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC). If degradation is suspected, consider using a milder catalyst or lowering the temperature.[2]
-
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[2] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[2]
-
Solution: For less reactive amines, consider using a stronger acid catalyst or a Lewis acid to increase the electrophilicity of the carbonyls. For sterically hindered substrates, prolonged reaction times or microwave-assisted synthesis may be beneficial.[3]
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[2]
-
Solution: If the reaction is sluggish, a stronger acid might be necessary. However, if furan byproduct formation is an issue, switch to a milder acid (e.g., acetic acid) or a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃).[4] Heterogeneous catalysts like clays or montmorillonite can also be effective and facilitate easier work-up.[4]
-
-
Purification Losses: The desired pyrrole may be difficult to isolate and purify, leading to an apparent low yield.[2]
-
Solution: Optimize the purification method. Column chromatography on silica gel is a standard method. Recrystallization from a suitable solvent system, such as a methanol/water mixture, can also be effective.[5]
-
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?
A2: Furan formation is the most common side reaction, occurring through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[2] To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor furan formation.[6] Using a weak acid like acetic acid is often sufficient to catalyze the pyrrole synthesis without promoting significant furan formation.[6]
-
Use an Excess of the Amine: Increasing the concentration of the amine can outcompete the intramolecular cyclization of the dicarbonyl compound.[2]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
A3: The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by:
-
Excessively High Temperatures: High heat can promote polymerization.
-
Solution: Lower the reaction temperature and monitor the reaction for a longer period.
-
-
Highly Acidic Conditions: Strong acids can catalyze polymerization.
-
Solution: Use a milder acid catalyst or consider running the reaction under neutral conditions, potentially with a Lewis acid catalyst.[2]
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[7]
Q1: My Hantzsch synthesis is resulting in a low yield and multiple byproducts. What are the key parameters to optimize?
A1: The Hantzsch synthesis can be sensitive to reaction conditions. Here are key areas for optimization:
-
Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine.
-
Solution: Ensure this step is efficient by using a slight excess of the amine and allowing sufficient time for its formation before adding the α-haloketone.[8]
-
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine.
-
Solution: Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine. This helps to ensure the desired reaction pathway is favored.[8]
-
-
Reaction Conditions:
-
Base: A weak base is often sufficient. Stronger bases may promote unwanted side reactions.[8]
-
Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize byproduct formation.[8]
-
Solvent: The choice of solvent can influence the selectivity. Protic solvents may favor the desired C-alkylation pathway.[8] Greener solvents like water have also been used successfully in modified Hantzsch syntheses.
-
Q2: I am observing a furan byproduct in my Hantzsch synthesis. How can I avoid this?
A2: The formation of a furan byproduct can occur through a competing Feist-Bénary furan synthesis, which does not involve the amine. To favor the Hantzsch pyrrole synthesis:
-
Amine Concentration: Use a sufficient concentration of the amine or ammonia to promote the reaction pathway leading to the pyrrole.
-
Catalyst Choice: While the reaction can proceed without a catalyst, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to improve yield and selectivity for the pyrrole product.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a compound containing an active methylene group (e.g., a β-ketoester).[9]
Q1: I am having trouble with the self-condensation of the α-aminoketone in my Knorr synthesis. How can I prevent this?
A1: α-aminoketones are prone to self-condensation. The most effective strategy is to generate the α-aminoketone in situ.
-
In Situ Generation: This is typically achieved by the reduction of an α-oximino ketone. The α-oximino ketone is prepared from a β-ketoester and a nitrosating agent (e.g., sodium nitrite in acetic acid). Zinc dust is then used to reduce the oxime to the amine in the presence of the second carbonyl component.[9]
Q2: The original Knorr synthesis uses two equivalents of the same β-ketoester. Can I use two different carbonyl compounds?
A2: Yes, modern variations of the Knorr synthesis allow for the use of an α-aminoketone (generated in situ or pre-formed) and a different β-dicarbonyl compound, which provides access to a wider range of substituted pyrroles.[10]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for various pyrrole synthesis reactions, allowing for easy comparison of different catalytic systems and methodologies.
Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Conc. HCl | Methanol | Reflux | 15 min | ~52 | [1] |
| 2,5-Hexanedione | Benzylamine | CATAPAL 200 (40 mg) | Solvent-free | 60 | 45 min | 97 | [11] |
| 2,5-Hexanedione | Aniline | Tungstate sulfuric acid (1 mol%) | Solvent-free | 60 | 45 min | 95 | [12] |
| 2,5-Hexanedione | Aniline | Iodine (10 mol%) | Solvent-free | Room Temp | 5-10 min | High | [2] |
| 1-Phenyl-1,4-butanedione | Ammonium Acetate | Acetic Acid | Acetic Acid | Reflux | 1-2 h | ~75-85 | [2] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | Room Temp | - | Good to Excellent | [13] |
| 2,5-Hexanedione | Various amines | Sc(OTf)₃ (1 mol%) | Solvent-free | - | - | 89-98 | [14] |
| 2,5-Hexanedione | Various amines | Aluminum tris(dodecyl sulfate)trihydrate | Water | Room Temp | - | Good to Excellent |
Table 2: Hantzsch Pyrrole Synthesis - Catalyst and Solvent Effects
| β-Ketoester | α-Haloketone | Amine | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl acetoacetate | Chloroacetone | Ammonia | None | - | Moderate | [7] |
| Ethyl acetoacetate | Phenacyl bromide | Aniline | Yb(OTf)₃ | - | - | |
| Pentane-2,4-dione | Phenacyl bromides | Various amines | DABCO | Water | - | |
| β-ketoesters | α-iodoketones | Primary amines | AgNO₃/CAN | Methanol | Moderate |
Yields for the Hantzsch synthesis are often reported as moderate due to the multi-step nature of the reaction and potential for side products.[2]
Table 3: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl 2-oximinoacetoacetate | Zinc dust | Acetic Acid | Exothermic (can reach boiling) | ~60 | [9] |
| Diethyl aminomalonate | β-diketone | - | Acetic Acid | Boiling | Significantly Improved | [9] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)[3]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Substituted 2-Arylpyrrole[5]
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.
Protocol 3: Hantzsch Pyrrole Synthesis[8]
Materials:
-
β-ketoester (1.0 eq)
-
Primary amine (1.1 eq)
-
α-haloketone (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 4: Knorr Pyrrole Synthesis (In Situ Generation of α-aminoketone)
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite (1 equivalent)
-
Zinc dust
Procedure:
Step 1: Preparation of the α-Oximino Ketone
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
While cooling the mixture in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite to form ethyl 2-oximinoacetoacetate.
Step 2: In Situ Reduction and Pyrrole Synthesis
-
In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask. The reaction is exothermic; maintain control of the temperature with external cooling if necessary.
-
The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.
-
After the reaction is complete, the product can be isolated and purified, typically by pouring the reaction mixture into water to precipitate the product, followed by filtration and recrystallization.
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for Paal-Knorr pyrrole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[1][2] The accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which leads to the formation of a hemiaminal intermediate.[1][3]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step, which results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the reaction.[1][4]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]
Q2: My reaction is yielding a low amount of product or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][7]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.[1]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][8] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][6]
To minimize furan formation:
-
Control Acidity: Avoid highly acidic conditions (pH < 3).[1][7] Using a weaker acid, like acetic acid, or even neutral conditions can favor the pyrrole synthesis.[7]
-
Use Excess Amine: Employing an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.[7]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
Common purification methods for pyrroles synthesized via the Paal-Knorr reaction include:
-
Recrystallization: This is a suitable method if the pyrrole is a solid. A common solvent system is a mixture of methanol and water.[3][4]
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products.[1][3]
-
Vacuum Filtration: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.[3][4]
The choice of purification method will depend on the physical properties of the specific pyrrole derivative.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction, allowing for easy comparison.
Table 1: Effect of Catalyst on the Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | None | Water | 100 | 15 min | 96 |
| 2 | p-TSA | CH3CN | 80 | 1 h | 83 |
| 3 | Cationic exchange resin | Water | 130 | 5 h | 85 |
| 4 | Bi(NO3)3·5H2O (Microwave) | None | 90 | 5 min | 100 |
| 5 | I2 (Microwave) | None | 60 | 5 min | 98 |
| 6 | BiCl3/SiO2 | Hexane | 25 | 12 h | 98 |
Data compiled from various sources, including reference[9]. This table is for comparative purposes; specific conditions may vary.
Table 2: Synthesis of Various N-Substituted Pyrroles under Solvent-Free Microwave Conditions
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 2 | 95 |
| 2 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 3 | 92 |
| 3 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 2 | 98 |
| 4 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 3 | 90 |
Conditions: 2,5-Hexanedione, amine, and a catalytic amount of iodine irradiated in a microwave reactor. Data is illustrative and based on typical outcomes.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[3]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[3]
-
Add one drop of concentrated hydrochloric acid to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[3]
-
After the reflux period, cool the flask in an ice bath.[3]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[3]
-
Collect the solid product by vacuum filtration.[3]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[3]
Expected Yield: Approximately 52% (178 mg).[3]
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles
This protocol provides a general method for the rapid synthesis of substituted pyrroles using microwave irradiation.[3][4]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[3]
-
Add the chosen solvent and catalyst, if required.[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[3][4]
-
After the reaction is complete, cool the vial to room temperature.[3]
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[3]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]
Caption: General experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1H-Pyrrole-2,3-dicarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a two-step process:
-
Synthesis of a dialkyl 1H-pyrrole-2,3-dicarboxylate precursor: This is typically achieved through a condensation reaction, such as a modified Hantzsch pyrrole synthesis.
-
Hydrolysis of the diester: The dialkyl 1H-pyrrole-2,3-dicarboxylate is then hydrolyzed to the final dicarboxylic acid product.
Q2: Which catalysts are recommended for the synthesis of the dialkyl 1H-pyrrole-2,3-dicarboxylate intermediate?
A2: Lewis acids and Brønsted acids are commonly employed to catalyze the cyclization step. Zinc(II) triflate has been shown to be an efficient Lewis acid catalyst in the synthesis of related substituted pyrrole-2,3-dicarboxylates. Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid can also be used, particularly in Paal-Knorr type syntheses.[1]
Q3: What are the typical reaction conditions for the hydrolysis of the diester intermediate?
A3: Basic hydrolysis is the most common method. This typically involves heating the diester in the presence of a strong base like sodium hydroxide or potassium hydroxide in a solvent mixture containing water and an alcohol (e.g., methanol or ethanol).
Q4: I am observing low yields in my synthesis. What are the potential causes?
A4: Low yields can stem from several factors, including incomplete reaction, formation of side products, or degradation of the starting materials or product. For the initial cyclization, suboptimal catalyst concentration, temperature, or reaction time can lead to poor conversion. During hydrolysis, incomplete saponification or decarboxylation of the final product under harsh conditions can reduce the yield.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the cyclization and hydrolysis steps. For the cyclization, the disappearance of the starting materials and the appearance of the pyrrole diester product spot can be tracked. During hydrolysis, the conversion of the diester to the dicarboxylic acid can be observed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low or No Yield of Dialkyl 1H-Pyrrole-2,3-dicarboxylate
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., desiccated for Lewis acids). Consider activating the catalyst if necessary (e.g., by heating under vacuum). |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to side reactions and decomposition. Experiment with a temperature gradient to find the optimal condition. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Ensure a solvent is used that dissolves the reactants and is compatible with the chosen catalyst. For some reactions, polar aprotic solvents like DMF or DMSO may be beneficial. |
| Presence of Water | For reactions employing water-sensitive catalysts like some Lewis acids, ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Steric Hindrance | If using sterically bulky starting materials, the reaction rate may be significantly slower. Consider increasing the reaction time or using a more active catalyst. |
Issue 2: Formation of Significant Byproducts During Cyclization
| Potential Cause | Troubleshooting Steps |
| Side Reactions Catalyzed by Acid | If using a strong acid catalyst, side reactions such as polymerization or the formation of furan derivatives from 1,4-dicarbonyl precursors can occur. Try using a milder catalyst or decreasing the catalyst loading. Adjusting the pH to be weakly acidic can sometimes suppress furan formation. |
| Oxidation of the Pyrrole Ring | Pyrroles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Competing Reaction Pathways | Depending on the starting materials, alternative cyclization pathways may exist. Modifying the substituents on the starting materials or changing the catalyst may favor the desired reaction pathway. |
Issue 3: Incomplete Hydrolysis of the Diester
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Ensure at least two equivalents of base are used per equivalent of the diester to saponify both ester groups. A slight excess of base is often recommended. |
| Low Reaction Temperature | Hydrolysis of esters can be slow at room temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion. |
| Poor Solubility | If the diester is not fully dissolved in the reaction medium, the hydrolysis will be slow and incomplete. Adding a co-solvent like THF or dioxane can improve solubility. |
| Steric Hindrance | Esters with bulky alkyl groups (e.g., tert-butyl) may require more forcing conditions (higher temperatures, longer reaction times) for complete hydrolysis. |
Issue 4: Decarboxylation of the Final Product
| Potential Cause | Troubleshooting Steps |
| Harsh Acidic Conditions During Workup | Overly acidic conditions during the neutralization and isolation of the dicarboxylic acid can lead to decarboxylation, especially at elevated temperatures. Neutralize the reaction mixture carefully at low temperatures (e.g., in an ice bath). |
| High Temperatures During Purification | Avoid excessive heat during purification steps like recrystallization, as this can promote decarboxylation. |
Data Presentation
Table 1: Catalyst Comparison for a Model Synthesis of a Substituted Diethyl 1H-Pyrrole-2,3-dicarboxylate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Zn(OTf)₂ | 10 | Dichloromethane | 40 | 12 | 85 |
| Sc(OTf)₃ | 10 | Dichloromethane | 40 | 12 | 78 |
| p-TsOH | 20 | Toluene | 110 | 8 | 65 |
| Acetic Acid | - | Acetic Acid | 110 | 12 | 55 |
Note: This data is representative and may vary depending on the specific substrates used.
Table 2: Conditions for Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate
| Base | Equivalents of Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | 2.5 | Water/Ethanol (1:1) | 80 | 6 | 92 |
| KOH | 2.5 | Water/Methanol (1:1) | 80 | 6 | 90 |
| LiOH | 3.0 | Water/THF (1:1) | 70 | 8 | 88 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1H-Pyrrole-2,3-dicarboxylate (Illustrative)
This protocol is a generalized procedure based on a modified Hantzsch synthesis and should be optimized for specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq), the α-halo-α-formylacetate (1.0 eq), and the chosen anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Amine: Add the amine source (e.g., ammonium acetate, 1.2 eq).
-
Catalyst Addition: Add the catalyst (e.g., Zn(OTf)₂, 0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-110 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the diethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add sodium hydroxide (2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold dilute hydrochloric acid.
-
Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
Technical Support Center: Decarboxylation of Pyrrole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the decarboxylation of pyrrole carboxylic acids.
Troubleshooting Guides
Issue 1: Low or No Yield of Decarboxylated Pyrrole
Possible Cause 1: Inappropriate Reaction Conditions for the Specific Substrate
-
Explanation: The stability of the pyrrole ring and the ease of decarboxylation are highly dependent on the substituents present. Electron-withdrawing groups generally require more forcing conditions, while electron-rich pyrroles may be more prone to decomposition or side reactions.
-
Solution:
-
Consult the data tables below to find established conditions for a substrate similar to yours.
-
For acid-catalyzed methods, the pH is a critical parameter. The rate of decarboxylation of pyrrole-2-carboxylic acid increases significantly as the pH is decreased from 3 to 1 and into strongly acidic conditions[1][2].
-
For thermally sensitive substrates, consider milder, catalyzed methods such as microwave-assisted copper-catalyzed decarboxylation[3].
-
Possible Cause 2: Incomplete Reaction
-
Explanation: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature.
-
Solution:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or monitoring CO₂ evolution).
-
If using thermal decarboxylation, ensure the internal reaction temperature reaches the required level. For example, the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is conducted at 200-210 °C[4].
-
For acid-catalyzed reactions, increasing the acid concentration or temperature may be necessary, but be mindful of potential side reactions.
-
Possible Cause 3: Product Degradation or Polymerization
-
Explanation: The pyrrole product, once formed, can be unstable under the reaction conditions, especially in the presence of strong acids, leading to polymerization and the formation of dark, insoluble materials[5].
-
Solution:
-
Use the mildest effective conditions.
-
Consider performing the reaction in a high-boiling, inert solvent like glycerol or N,N-dimethylformamide (DMF) to allow for lower reaction temperatures compared to neat heating[6][7].
-
If possible, remove the product from the reaction mixture as it is formed, for example, by steam distillation[6].
-
Issue 2: Significant Side Product Formation (e.g., Polymerization)
Possible Cause 1: Highly Acidic Conditions
-
Explanation: Pyrroles are known to be unstable in strongly acidic environments and can readily polymerize[5].
-
Solution:
-
Minimize the concentration of acid used.
-
Consider alternative, non-acidic decarboxylation methods:
-
Thermal Decarboxylation: Heating the pyrrole carboxylic acid, sometimes in a high-boiling solvent like glycerol, can effect decarboxylation without the need for an acid catalyst.
-
Copper-Catalyzed Decarboxylation: These methods, often performed under neutral or basic conditions, can be effective for a range of aromatic and heteroaromatic carboxylic acids and can be accelerated by microwave irradiation[3][8][9][10][11].
-
-
Possible Cause 2: Presence of Oxygen
-
Explanation: The pyrrole product can be sensitive to air, leading to oxidative degradation and coloration.
-
Solution:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degas the solvent prior to use.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid?
A1: The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid proceeds through a mechanism involving protonation of the pyrrole ring at the C2 position. This is followed by the nucleophilic addition of a water molecule to the carboxylic acid group. This pathway avoids the formation of a high-energy protonated carbon dioxide species. The subsequent C-C bond cleavage leads to the formation of pyrrole and protonated carbonic acid, which rapidly dissociates into carbon dioxide and H₃O⁺[1][4][12][13].
Q2: My reaction mixture is turning dark brown/black. What is happening and how can I prevent it?
A2: A dark coloration is a strong indication of pyrrole polymerization, which is a common side reaction, particularly under strongly acidic conditions. To prevent this, you can:
-
Reduce the acid concentration or switch to a milder acid.
-
Lower the reaction temperature.
-
Use a non-acidic decarboxylation method, such as thermal or copper-catalyzed decarboxylation.
-
Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation.
Q3: How do substituents on the pyrrole ring affect the ease of decarboxylation?
-
Electron-donating groups can increase the electron density of the pyrrole ring, potentially facilitating electrophilic attack (protonation in the acid-catalyzed mechanism) and stabilizing the intermediate. However, they can also increase the susceptibility of the product to polymerization.
-
Electron-withdrawing groups can make the pyrrole ring less reactive and may require more forcing conditions (higher temperatures, stronger acids, or longer reaction times) to achieve decarboxylation.
Q4: Are there alternatives to strongly acidic conditions for decarboxylation?
A4: Yes, several alternative methods can be employed:
-
Thermal Decarboxylation: Simply heating the pyrrole carboxylic acid, often in a high-boiling solvent like glycerol or quinoline, can be effective.
-
Copper-Catalyzed Decarboxylation: The use of a copper catalyst, often with a ligand such as 1,10-phenanthroline, can facilitate decarboxylation under milder and non-acidic conditions. These reactions can often be accelerated using microwave irradiation[3].
-
Organic Acid Catalysis in DMF: A patented method describes the use of an organic acid catalyst in DMF at temperatures between 85-150 °C, reportedly giving high yields without the need for a metal catalyst[7].
Q5: How does the decarboxylation of pyrrole-3-carboxylic acids compare to pyrrole-2-carboxylic acids?
A5: The decarboxylation of pyrrole-2-carboxylic acid is generally more facile than that of the 3-isomer. This is because the protonation at the 2-position (alpha to the nitrogen), which initiates the decarboxylation, leads to a more stabilized cationic intermediate where the positive charge can be delocalized onto the nitrogen atom. Protonation at the 3-position is less favorable, making the decarboxylation of pyrrole-3-carboxylic acids more difficult and often requiring more stringent conditions.
Data Presentation
Table 1: Conditions for the Decarboxylation of Substituted Pyrrole Carboxylic Acids
| Starting Material | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Thermal | None (neat) | 200-210 | 12 min | 98.5 | [4] |
| 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Saponification & Decarboxylation) | Thermal (with base) | KOH / H₂O, then steam distillation | 160-200 | 2-3 h | 57-63 | [6] |
| Heterocyclic Carboxylic Acids (General) | Organic Acid Catalysis | Organic Acid / N,N-Dimethylformamide (DMF) | 85-150 | - | >90 | [7] |
| Aromatic Carboxylic Acids (General, as model) | Microwave-Assisted Copper | Cu₂O / 1,10-phenanthroline / NMP:Quinoline (3:1) | 190 | 5-15 min | High | [3] |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of 2,4-Dimethyl-3,5-dicarbethoxypyrrole
This procedure involves the saponification of the ester groups followed by decarboxylation to yield 2,4-dimethylpyrrole.
-
Materials:
-
2,4-dimethyl-3,5-dicarbethoxypyrrole (120 g, 0.5 mole)
-
Potassium hydroxide (270 g, 4.8 moles)
-
Water (150 mL)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
-
Procedure:
-
In a 3-L round-bottomed flask, prepare a solution of potassium hydroxide in water.
-
Add the crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand to the flask and mix thoroughly.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130 °C for 2-3 hours with occasional shaking until the paste becomes partially liquefied.
-
Arrange the apparatus for steam distillation. Raise the oil bath temperature to 160 °C and introduce superheated steam (220-250 °C). Gradually increase the oil bath temperature to 200 °C.
-
Continue steam distillation until no more 2,4-dimethylpyrrole distills over (approximately 2.5-3 L of distillate).
-
Extract the distillate with diethyl ether (1 x 200 mL, then 3 x 100 mL).
-
Dry the combined ether extracts over anhydrous potassium carbonate for 2 hours.
-
Remove the ether by distillation.
-
Distill the residue, collecting the fraction boiling at 160-165 °C.
-
-
Expected Yield: 27-30 g (57-63%)[6].
Visualizations
Caption: Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Caption: General experimental workflow for pyrrole decarboxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. future4200.com [future4200.com]
- 10. [PDF] Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 11. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemtube3d.com [chemtube3d.com]
"stability and degradation of 1H-Pyrrole-2,3-dicarboxylic acid"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1H-Pyrrole-2,3-dicarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C.[1] The pyrrole ring is susceptible to oxidation and polymerization, which can be accelerated by exposure to air, light, and moisture.[2][3]
Q2: My solid this compound has changed color from white to yellow/brown. What does this indicate?
A2: A color change in the solid-state is a primary indicator of degradation. This is often due to autoxidation and polymerization of the pyrrole ring upon exposure to air and/or light.[2] It is crucial to minimize headspace in the storage container and protect it from light to slow this process. If significant discoloration occurs, the purity of the compound should be re-assessed before use.
Q3: I'm observing poor solubility and the formation of precipitates when dissolving the compound for my experiment. What is the likely cause?
A3: The formation of insoluble particulates suggests that the compound may have polymerized. This degradation process is common for pyrrole-containing molecules, especially if they have been stored improperly or are in a solution exposed to air and light.[2] Additionally, ensure you are using a suitable solvent and check the pH of your solution, as stability can be pH-dependent.
Q4: Under what pH conditions is this compound most unstable?
A4: The compound is expected to be most unstable under strongly acidic conditions. The related compound, pyrrole-2-carboxylic acid, is known to undergo acid-catalyzed decarboxylation.[4][5] This process involves protonation of the pyrrole ring, which facilitates the loss of one or both carboxylic acid groups as carbon dioxide.[4][6] Therefore, it is critical to avoid highly acidic environments (pH < 3) if decarboxylation is not the intended reaction.
Q5: Is this compound sensitive to light?
A5: Yes, pyrrole-containing compounds are generally susceptible to photodegradation.[7] Exposure to UV or even ambient light can initiate degradation pathways, leading to loss of purity and discoloration. Both direct and indirect photodegradation can occur, and the specific pathway is influenced by the substituents on the pyrrole ring.[7] All solutions should be prepared fresh and protected from light using amber vials or aluminum foil.
Q6: What are the likely degradation products of this compound?
A6: The primary degradation pathways are likely decarboxylation, oxidation, and polymerization.
-
Decarboxylation: In acidic conditions, the loss of one or both carboxyl groups to form pyrrole-2-carboxylic acid, pyrrole-3-carboxylic acid, or pyrrole is highly probable.[4][5]
-
Oxidation/Polymerization: In the presence of air and/or light, complex colored byproducts and insoluble polypyrrole-like materials are expected.[2]
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solutions
-
Symptom: A freshly prepared solution of this compound rapidly turns yellow or brown.
-
Potential Cause: Oxidative degradation accelerated by dissolved oxygen, light exposure, or trace metal/acid impurities in the solvent.
-
Troubleshooting Steps:
-
Degas Solvents: Before use, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare solutions in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.[8]
-
Protect from Light: Use amber glassware or wrap your reaction vessel in aluminum foil.
-
Use High-Purity Solvents: Ensure solvents are free from acidic or metallic impurities that can catalyze degradation.
-
Issue 2: Inconsistent Results or Low Yields in Reactions
-
Symptom: Reactions involving this compound give inconsistent yields or fail completely.
-
Potential Cause: Degradation of the starting material, either in solid form or in solution, before or during the reaction. The compound may also be incompatible with certain reagents.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your experiment, check the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Control pH: If your reaction conditions are acidic, be aware that decarboxylation may be a significant side reaction. Consider if a different catalyst or reaction condition can be used.
-
Check for Incompatibilities: Avoid strong oxidizing agents and strong bases. Carboxylic acids are generally incompatible with bases, oxidizers, and certain metals.[9][10]
-
Freshly Prepare Solutions: Do not store stock solutions for extended periods. Prepare them fresh for each experiment.
-
Issue 3: Compound Appears Unstable During Chromatographic Purification
-
Symptom: Streaking on TLC plates or the appearance of new, colored spots after spotting the compound on a silica gel plate. Low recovery from a silica gel column.
-
Potential Cause: Decomposition on the stationary phase. Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds like pyrroles.[2]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent to neutralize acidic sites.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18 reversed-phase column.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while maintaining good separation.
-
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products for this compound. The goal is typically to achieve 5-20% degradation.[11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
2. Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[11]
-
Thermal Degradation: Store the stock solution at 70°C, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Run a dark control in parallel.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection).
-
Characterize major degradation products using LC-MS if necessary.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
The following table is a template for presenting results from a forced degradation study. Data is hypothetical and based on the expected chemical properties of the compound.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | No. of Degradants |
| Control (RT) | 24 | 99.5 | 99.4 | 0.1 | 0 |
| 0.1 M HCl | 8 | 99.5 | 85.2 | 14.3 | 2 |
| 0.1 M NaOH | 4 | 99.5 | 91.8 | 7.7 | 1 (polymer) |
| 3% H₂O₂ | 12 | 99.5 | 90.5 | 9.0 | >3 |
| 70°C Heat | 24 | 99.5 | 94.1 | 5.4 | 1 |
| Light (ICH) | 24 | 99.5 | 88.7 | 10.8 | >3 |
Visualizations
Troubleshooting Logic for Compound Discoloration
Experimental Workflow for Stability Testing
References
- 1. This compound | 937-27-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. mcneill-group.org [mcneill-group.org]
- 8. benchchem.com [benchchem.com]
- 9. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 10. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrole-2,3-dicarboxylic acid. The information is designed to address specific challenges encountered during laboratory experiments and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: While various methods exist for pyrrole synthesis, the most relevant for this specific substitution pattern are adaptations of classical methods such as the Hantzsch or Paal-Knorr syntheses. These typically involve the condensation of a β-ketoester with an α-amino ketone or a related multicomponent reaction.[1] Another approach involves the synthesis and subsequent functionalization of the pyrrole ring.
Q2: I am observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the selectivity for the 2,3-dicarboxylic acid?
A2: Regioisomer formation is a common challenge in pyrrole synthesis. To favor the 2,3-disubstituted product, consider the following:
-
Steric Hindrance: Introduce bulky substituents on your starting materials that can sterically direct the cyclization to the desired positions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired 2,3-isomer.[1]
-
Catalyst/Solvent System: Experiment with different acid or base catalysts and solvent polarities, as these can influence the regioselectivity of the cyclization.
Q3: My reaction works well at a small scale, but the yield drops significantly upon scale-up. What are the likely causes?
A3: A drop in yield during scale-up can be attributed to several factors:
-
Exothermic Reactions: Many pyrrole syntheses are exothermic.[2] Inadequate heat dissipation on a larger scale can lead to side reactions and degradation of products. Ensure efficient stirring and cooling.
-
Mixing Efficiency: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting byproduct formation.
-
Reagent Addition: The rate of addition of critical reagents can be more influential at a larger scale. A slower, controlled addition is often necessary.
Q4: What are the recommended purification methods for this compound on a multi-gram scale?
A4: For multi-gram quantities, the following purification strategies are often employed:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective and scalable method for purification.
-
Acid-Base Extraction: As a dicarboxylic acid, the product can be selectively extracted into a basic aqueous solution and then precipitated by acidification.[3] This is a highly effective method for removing non-acidic impurities.
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and time, column chromatography can be used for purities that are difficult to achieve by other means.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Reagent Purity | Ensure the purity of starting materials, especially sensitive reagents like α-haloketones or TosMIC, as impurities can lead to side reactions.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some steps may require low temperatures for selectivity, while others may need heating to drive the reaction to completion.[1] |
| Inappropriate Base or Catalyst | The choice of base or catalyst is critical. For instance, in a van Leusen synthesis, a strong, non-nucleophilic base like sodium hydride is often required.[1] |
| Atmospheric Moisture | Many of the reagents and intermediates in pyrrole synthesis are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Side Reactions | Competing reaction pathways can lead to byproducts. Adjusting stoichiometry, temperature, and reaction time can minimize these. Using a slight excess of one reactant can sometimes drive the desired reaction.[1] |
| Product Degradation | The pyrrole ring can be sensitive to strong acids or oxidizing conditions. Ensure that the workup and purification steps are performed under mild conditions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[1] |
| Polymerization | Pyrrole and its derivatives can be prone to polymerization, especially in the presence of light and air. Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
General Protocol for Paal-Knorr Type Synthesis (Illustrative)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[1]
-
Amine Addition: Add the primary amine or ammonia source (1.1 eq) to the solution.[1]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by acid-base extraction.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | 80 | 12 | 65 | 90 |
| 2 | Acetic Acid | 100 | 8 | 72 | 85 |
| 3 | Toluene | 110 | 10 | 58 | 92 |
| 4 | Dioxane | 90 | 16 | 68 | 95 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
Validation & Comparative
A Comparative Guide to 1H-Pyrrole-2,3-dicarboxylic acid and 1H-Pyrrole-2,5-dicarboxylic acid for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Pyrrole Dicarboxylic Acids, Highlighting Their Physicochemical Properties, Synthesis, and Biological Significance.
In the realm of heterocyclic chemistry and drug discovery, pyrrole-based compounds represent a privileged scaffold due to their presence in numerous natural products and pharmacologically active molecules.[1] Among the various derivatives, pyrrole dicarboxylic acids are of particular interest as versatile building blocks. This guide provides a detailed comparison of two key isomers: 1H-Pyrrole-2,3-dicarboxylic acid and 1H-Pyrrole-2,5-dicarboxylic acid, focusing on their distinct properties and potential applications.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor difference in the positioning of the carboxylic acid groups on the pyrrole ring leads to notable variations in the physicochemical properties of these two isomers. A summary of their key characteristics is presented below.
| Property | This compound | 1H-Pyrrole-2,5-dicarboxylic acid |
| Molecular Formula | C₆H₅NO₄ | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol [2] | 155.11 g/mol [3] |
| Melting Point | 225 °C (decomposes)[2] | 240 - 245 °C (decomposes)[3] |
| pKa Values | pKa₁: ~3.07 (Predicted)[2] | pKa₁: 2.69, pKa₂: 4.24[3] |
| Solubility in Water | Data not readily available | Slightly soluble[3] |
| Appearance | White to off-white solid[2] | White to off-white solid[3] |
The symmetric nature of 1H-Pyrrole-2,5-dicarboxylic acid likely contributes to its higher melting point compared to the 2,3-isomer. The experimentally determined pKa values for the 2,5-isomer indicate that both carboxylic acids are moderately acidic. While only a predicted pKa value is available for the 2,3-isomer, it suggests a similar acidic nature.
Synthesis and Experimental Protocols
The synthetic routes to these isomeric compounds differ significantly, reflecting the regiochemical challenges associated with pyrrole chemistry.
Synthesis of 1H-Pyrrole-2,5-dicarboxylic acid
Several methods have been reported for the synthesis of 1H-Pyrrole-2,5-dicarboxylic acid and its derivatives. One common approach involves a five-step synthesis starting from pyrrole.[4] Another established route utilizes D-galactaric acid as a bio-based starting material.[5] A three-step synthesis described by Lin et al. involves the dimerization of ethyl bromopyruvate, followed by cyclization and saponification.[5]
Experimental Protocol: Saponification of Dimethyl N-phenylpyrrole-2,5-dicarboxylate [5]
-
Dissolve dimethyl N-phenylpyrrole-2,5-dicarboxylate (1.00 eq) in THF.
-
Add a 2.5 M NaOH solution and stir the mixture at 65 °C for 5 hours.
-
After cooling to room temperature, wash the aqueous phase with ethyl acetate.
-
Extract the organic phase twice with distilled water.
-
Combine the aqueous phases and acidify to pH 1 using 37% HCl to precipitate the product.
-
Filter the precipitate to obtain N-phenylpyrrole-2,5-dicarboxylic acid as a white powder.
Synthesis of this compound Derivatives
The synthesis of the parent this compound is less commonly described. However, a one-pot method for the formation of highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported.[3] This method involves the ring annulation of acetylenic esters and α-amino acids in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[3]
Experimental Protocol: Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives [3]
-
To a solution of an α-amino acid in DMF, add an acetylenic ester.
-
Add DCC as a coupling agent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up the reaction to isolate the desired tetrasubstituted pyrrole derivative.
Comparative Synthesis Workflow
Caption: A comparison of the general synthetic approaches to the two pyrrole dicarboxylic acid isomers.
Biological Activity and Applications: A Study in Contrasts
The biological activities and potential applications of these two isomers are markedly different based on currently available research.
1H-Pyrrole-2,5-dicarboxylic acid: A Promising Quorum Sensing Inhibitor
Recent studies have highlighted the significant biological activity of 1H-Pyrrole-2,5-dicarboxylic acid as a quorum sensing (QS) inhibitor against the opportunistic pathogen Pseudomonas aeruginosa.[4][6][7] QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria.[7] Inhibition of QS is a promising anti-virulence strategy to combat antibiotic resistance.[4][6]
Experimental Data: Effect of 1H-Pyrrole-2,5-dicarboxylic acid on P. aeruginosa Virulence [7]
| Concentration of 1H-Pyrrole-2,5-dicarboxylic acid | Inhibition of Pyocyanin Production (%) | Inhibition of Rhamnolipid Production (%) |
| 0.50 mg/mL | 13.17 | 24.75 |
| 0.75 mg/mL | 37.06 | 29.66 |
| 1.00 mg/mL | 73.05 | 34.06 |
Furthermore, 1H-Pyrrole-2,5-dicarboxylic acid has been shown to inhibit biofilm formation and can act as an "antibiotic accelerant" when used in combination with conventional antibiotics like gentamycin and piperacillin.[4][6]
Quorum Sensing Inhibition by 1H-Pyrrole-2,5-dicarboxylic acid
Caption: The inhibitory effect of 1H-Pyrrole-2,5-dicarboxylic acid on the P. aeruginosa quorum sensing system.
This compound: A Less Explored Isomer
Conclusion
This compound and 1H-Pyrrole-2,5-dicarboxylic acid, while structurally similar, exhibit distinct physicochemical properties and, based on current research, vastly different biological profiles. The 2,5-isomer has emerged as a promising lead compound in the development of anti-virulence therapies targeting bacterial quorum sensing. Its well-defined synthesis and demonstrated biological activity make it an attractive candidate for further investigation in drug development programs.
On the other hand, this compound remains a relatively underexplored molecule. While its synthesis is achievable, the lack of extensive biological data presents both a challenge and an opportunity. Future research into the bioactivity of this isomer could unveil novel pharmacological properties, contributing to the expanding repertoire of pyrrole-based therapeutics. This comparative guide serves as a foundational resource for researchers, highlighting the knowns and unknowns of these two intriguing isomers and encouraging further exploration into their potential applications.
References
- 1. scispace.com [scispace.com]
- 2. imedpub.com [imedpub.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, 1H-Pyrrole-2,3-dicarboxylic acid and its esters are valuable building blocks for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides an objective comparison of two distinct methods for the synthesis of 1H-pyrrole-2,3-dicarboxylates, offering insights into their respective advantages, reaction conditions, and yields, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Reaction Type | Yield (%) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| One-Pot Reaction of α-Amino Acids and Acetylenic Esters | α-Amino Acids, Acetylenic Esters (e.g., Diethyl Acetylenedicarboxylate), Dicyclohexylcarbodiimide (DCC) | One-Pot Multicomponent Reaction | 70-95%[1] | 24 hours[1] | Room Temperature[1] | High yields, mild reaction conditions, operational simplicity.[1] | Produces 4-hydroxy substituted derivatives. |
| Modified Hantzsch Pyrrole Synthesis | Ethyl 2-chloroacetoacetate, Ethyl 3-aminocrotonate | Condensation/Cyclization | ~40% (for related structures) | Not specified | Not specified | Versatile for producing a variety of substituted pyrroles.[2] | Lower yields for some targets compared to other methods. |
Method 1: One-Pot Reaction of α-Amino Acids and Acetylenic Esters
This method provides a facile and direct route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through a one-pot reaction involving an α-amino acid, an acetylenic ester, and a coupling agent like dicyclohexylcarbodiimide (DCC).[1] The reaction proceeds under mild conditions and offers high yields.
Signaling Pathway
Caption: Reaction pathway for the one-pot synthesis.
Experimental Protocol
Synthesis of Diethyl 4-hydroxy-5-phenyl-1H-pyrrole-2,3-dicarboxylate: [1]
-
To a magnetically stirred solution of phenylalanine (0.17 g, 1 mmol) and diethyl acetylenedicarboxylate (0.17 g, 1 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF), dicyclohexylcarbodiimide (DCC) (0.21 g, 1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The precipitated dicyclohexylurea (DCU) is filtered off.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.
Method 2: Modified Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classical method that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] While a direct synthesis of unsubstituted this compound via the standard Hantzsch reaction is not commonly reported, modifications of this method can be employed to produce precursors to the target molecule. For instance, the reaction of ethyl 2-chloroacetoacetate with an enamine, such as ethyl 3-aminocrotonate, can lead to substituted pyrrole dicarboxylates.
Experimental Workflow
Caption: General workflow of the Hantzsch pyrrole synthesis.
Experimental Protocol
General Procedure for Hantzsch-type Pyrrole Synthesis (Illustrative):
-
A mixture of a β-ketoester (1 equivalent), an α-haloketone (1 equivalent), and a primary amine or ammonia (1-2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Conclusion
The choice of synthetic method for this compound and its derivatives depends on the desired substitution pattern, required scale, and available starting materials. The one-pot reaction of α-amino acids and acetylenic esters offers a highly efficient and mild route to 4-hydroxy substituted analogs. The Hantzsch synthesis, while potentially lower in yield for specific targets, provides a versatile platform for accessing a broader range of substituted pyrroles. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs. Further optimization of the Hantzsch approach for the direct synthesis of the unsubstituted target molecule could be a valuable area for future investigation.
References
A Comparative Guide to the Structural Confirmation of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of common analytical techniques for the structural elucidation of 1H-Pyrrole-2,3-dicarboxylic acid derivatives, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Data Comparison
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. The following tables summarize key quantitative data from various analytical methods for representative pyrrole derivatives.
Table 1: 1H NMR Spectroscopic Data (δ, ppm) for Pyrrole Derivatives in Different Solvents
| Compound | Solvent | H4 | H5 | Other Protons |
| 1H-Pyrrole-2-carboxylic acid | DMSO-d6 | 6.75 (dd) | 6.15 (dd) | 12.2 (s, COOH), 11.72 (s, NH), 6.97 (dd, H3)[1] |
| 1H-Pyrrole-2-carboxylic acid | Acetone-d6 | 6.88 (m) | 6.20 (m) | 10.88 (br s, NH), 8.61 (br s, COOH), 7.05 (m, H3)[1] |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | METHANOL-D4 | 6.61 (d) | 6.46 (d) | 7.28–7.16 (m, 5H, Ar-H), 4.33 (s, 2H, CH2), 3.99 (s, 2H, CH2), 3.60 (s, 3H, N-CH3)[2] |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | - | - | - | 13H (s, NH), 5-6H2 (q, 2xOCH2), 1-4H3 (m, 4xCH3)[3] |
Table 2: 13C NMR Spectroscopic Data (δ, ppm) for Pyrrole Derivatives
| Compound | Solvent | C2 | C3 | C4 | C5 | Carbonyl (C=O) | Other Carbons |
| 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | CDCl3 | 173.67 | 182.20 | 119.02 | 151.87 | 190.80, 163.80 | 147.31-127.25 (Aromatic), 40.47, 38.94 (N-CH3), 21.6 (CH3)[4] |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | METHANOL-D4 | 122.35 | 113.18 | 109.42 | 132.75 | 170.78, 167.92 | 138.52, 128.19, 126.98 (Aromatic), 42.81, 33.06, 32.20, 17.05 |
Table 3: Infrared (IR) Spectroscopic Data (ν, cm-1) for Pyrrole Derivatives
| Compound | Key Functional Group Stretches |
| 1H-Pyrrole-2,3-dione derivatives | C=O: 1777, 1718, 1697, 1648[4] |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | N-H: 3289, O-H (carboxylic acid): 2587–3065 (broad), Amide C=O: 1670, Carboxylic Acid C=O: 1638[2] |
| General Carboxylic Acid Derivatives | Acid chlorides: 1790-1815, Esters: 1735-1750, Amides: 1650-1690[5] |
Table 4: X-ray Crystallography Data for Pyrrole Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths/Angles |
| 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | Monoclinic | P21/c | a=14.775(3) Å, b=7.0692(5) Å, c=15.151(3) Å, β=118.82(8)°[6] |
| Pyrrole-2-carboxylic acid | - | - | Forms dimers in the solid state with both C=O···H-O and N-H···O=C hydrogen bonds.[7] |
| Thiazolo-Pyridine Dicarboxylic Acid Derivatives | Monoclinic or Triclinic | P21, P21/c, or P1 | Weak and moderate hydrogen bonds detected.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are generalized protocols for key analytical techniques used in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum on a 300, 400, or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the 1H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for key functional groups, such as O-H, N-H, and C=O stretches.[5]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.[9]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).[10]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[6][10]
Visualizing Workflows and Relationships
Graphical representations of experimental workflows and the logical relationships between different analytical techniques can aid in understanding the process of structural confirmation.
Caption: Workflow for the structural confirmation of a synthesized compound.
Caption: Decision-making flowchart for selecting analytical techniques.
References
- 1. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 9. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 1H-Pyrrole-2,3-dicarboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 1H-Pyrrole-2,3-dicarboxylic acid, alongside its isomers, 1H-Pyrrole-2,5-dicarboxylic acid and 1H-Pyrrole-2,4-dicarboxylic acid. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for their unambiguous identification, characterization, and application in various research and development endeavors, including drug discovery and materials science.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its key isomers. This data is essential for distinguishing between these compounds and for verifying their synthesis and purity.
Table 1: ¹H NMR Spectral Data of Pyrrole Dicarboxylic Acids
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available in search results | Data not available in search results |
| 1H-Pyrrole-2,5-dicarboxylic acid | Not specified | 6.87 (d, J=2.4 Hz, 2H) |
| Diethyl pyrrole-2,5-dicarboxylate | CDCl₃ | 9.96 (br, 1H, NH), 6.87 (d, J=2.4 Hz, 2H), 4.36 (q, J=7.2 Hz, 4H), 1.38 (t, J=7.2 Hz, 6H) |
| Pyrrole-2-carboxylic acid | DMSO-d₆ | 12.2 (s, 1H), 11.72 (s, 1H), 6.970 (t), 6.751 (m), 6.147 (m)[1] |
Table 2: ¹³C NMR Spectral Data of Pyrrole Dicarboxylic Acids
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available in search results | Data not available in search results |
| 1H-Pyrrole-2,5-dicarboxylic acid | Not specified | Data available but not detailed in search results[2] |
| Diethyl pyrrole-2,5-dicarboxylate | CDCl₃ | 160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃) |
| Pyrrole-2-carboxylic acid | Not specified | Data available but not detailed in search results[3] |
Table 3: IR Spectral Data of Pyrrole Dicarboxylic Acids
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in search results | Data not available in search results |
| Diethyl pyrrole-2,5-dicarboxylate | Nujol | 3273 (N-H stretch), 1726 (C=O stretch), 1557, 1261 |
| Pyrrole | Not specified | 3400-3200 (N-H stretch), 1475 (pyrrole ring vibration), 1198 (C-N stretch), 952 (C-N stretch) |
| General Carboxylic Acid | Not specified | 3300-2500 (broad, O-H stretch), 1760-1690 (C=O stretch), 1320-1210 (C-O stretch)[4] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for NMR and ATR-FTIR spectroscopy applicable to solid organic compounds like pyrrole dicarboxylic acids.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR[5].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to elucidate the molecular structure.
-
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium, or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe, then allow it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal. For powdered samples, only a small, representative amount is needed to cover the crystal surface.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent and adequate pressure is crucial for obtaining a high-quality spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform an ATR correction if necessary, as the penetration depth of the evanescent wave is dependent on the wavelength.
-
Analyze the positions, intensities, and shapes of the absorption bands in the resulting IR spectrum to identify the functional groups present in the molecule.
-
Visualization of Spectroscopic-Structural Relationships
The following diagram illustrates the logical workflow for characterizing this compound using NMR and IR spectroscopy, highlighting the relationship between the molecular structure and the expected spectroscopic features.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Comparative Guide to Validating the Purity of Synthesized 1H-Pyrrole-2,3-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and toxicity profile, leading to unreliable experimental data and potential safety concerns. This guide provides an objective comparison of standard analytical techniques for validating the purity of synthesized 1H-Pyrrole-2,3-dicarboxylic acid, complete with supporting experimental protocols and data presentation formats.
Overview of Analytical Techniques
The purity of a synthesized organic compound like this compound is typically assessed using a combination of chromatographic and spectroscopic methods.[1] Each technique offers unique insights into the sample's composition, from structural confirmation to the detection and quantification of impurities. The classical criterion of a sharp melting point is also a valuable preliminary indicator of purity for solid compounds.[2][3]
The primary validation methods include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, separating the target compound from impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and can be adapted for quantitative purity determination (qNMR).[2][5]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, often coupled with HPLC (LC-MS) for enhanced sensitivity and impurity identification.[1][5]
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.[5][6]
-
Melting Point Analysis: A simple yet effective method to gauge purity; impurities typically cause a depression and broadening of the melting point range.[3]
Comparative Analysis of Validation Techniques
The selection of an appropriate analytical method, or combination of methods, depends on the required level of purity, the nature of potential impurities, and available resources.[5] The following table summarizes and compares the key validation techniques.
| Technique | Information Provided | Sensitivity | Mode | Key Advantages | Key Limitations |
| HPLC-UV | Impurity profile, Purity percentage | High (ng to pg) | Quantitative | Excellent for separating complex mixtures; robust and widely available.[1] | Requires a chromophore for UV detection; co-eluting impurities may be missed. |
| ¹H & ¹³C NMR | Unambiguous structure confirmation, identification of impurities | Moderate | Quantitative/Qualitative | Provides detailed structural information; qNMR is a primary method for purity without a reference standard.[5] | Relatively insensitive compared to MS; complex spectra can be difficult to interpret.[5] |
| LC-MS | Molecular weight of compound and impurities, impurity profile | Very High (pg to fg) | Quantitative/Qualitative | Combines HPLC separation with sensitive mass detection; ideal for identifying unknown impurities.[1][5] | Ionization suppression can affect quantitation; higher operational complexity. |
| Elemental Analysis | Elemental composition (%C, H, N) | Low | Quantitative | Confirms the empirical formula of the bulk sample.[5] | Does not detect isomeric impurities; requires a relatively large sample amount.[2] |
| Melting Point | Purity indication via range sharpness | Low | Qualitative | Simple, fast, and inexpensive preliminary check for purity.[3][7] | Not suitable for non-crystalline solids or compounds that decompose on heating. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate purity validation.
This protocol outlines a reverse-phase HPLC method suitable for analyzing polar compounds like dicarboxylic acids. An ion-pair reagent may be added to improve peak shape and retention.[8]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with 5% Solvent B, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (or a suitable solvent like methanol/water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.[4]
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas in the chromatogram.
NMR is crucial for confirming the identity of the synthesized compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals for this compound would include two distinct carboxylic acid protons (broad singlets), a pyrrole NH proton, and two coupled protons on the pyrrole ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals would include two carbonyl carbons from the carboxylic acids and four distinct carbons for the pyrrole ring.
-
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with expected values for the target structure. The absence of significant unassigned signals is an indicator of high purity. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to accurately determine the purity of the target compound.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatography: Use the HPLC method described in Protocol 1.
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
-
Data Analysis: The mass spectrum for the main HPLC peak should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. For this compound (C₆H₅NO₄, MW: 155.11), this would be at m/z 154.01.[10][11] High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of the theoretical value.[1]
Visualizing the Workflow and Logic
Diagrams created using Graphviz can clearly illustrate experimental and logical flows.
Caption: Workflow for synthesis, purification, and purity validation.
Caption: Decision tree for selecting the appropriate validation technique.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. moravek.com [moravek.com]
- 8. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 1125-32-2 [m.chemicalbook.com]
A Comparative Analysis of Pyrrole Dicarboxylic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of pyrrole-2,3-dicarboxylic acid, pyrrole-2,4-dicarboxylic acid, pyrrole-2,5-dicarboxylic acid, and pyrrole-3,4-dicarboxylic acid.
Pyrrole dicarboxylic acids, a class of heterocyclic organic compounds, are gaining increasing attention in the fields of medicinal chemistry and materials science. Their rigid structure and the presence of two carboxylic acid groups make them versatile building blocks for the synthesis of a wide range of biologically active molecules and functional polymers. This guide provides a comparative analysis of the four primary isomers of pyrrole dicarboxylic acid to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.
Physicochemical Properties: A Tabular Comparison
The position of the carboxylic acid groups on the pyrrole ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their solubility, crystal packing, and interaction with biological targets. The following table summarizes key physicochemical data for the four isomers.
| Property | Pyrrole-2,3-dicarboxylic acid | Pyrrole-2,4-dicarboxylic acid | Pyrrole-2,5-dicarboxylic acid | Pyrrole-3,4-dicarboxylic acid |
| Molecular Formula | C₆H₅NO₄ | C₆H₅NO₄ | C₆H₅NO₄ | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol | 155.11 g/mol | 155.11 g/mol | 155.11 g/mol |
| Melting Point (°C) | 225 (decomposes)[1] | No data available | 265 (decomposes) | No data available |
| Predicted pKa1 | 3.07 ± 0.50[2] | No data available | 3.47 ± 0.10 | No data available |
| Predicted pKa2 | No data available | No data available | No data available | No data available |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene. | High solubility in both organic and aqueous layers has been noted for some derivatives, making isolation challenging.[3] | Slightly soluble in water. | Soluble in alcohol, ether, benzene, and mineral acid solution; almost insoluble in water and dilute alkali solution. |
Note: Experimental data for some properties are limited, and predicted values are provided where available. The solubility of pyrrole itself is low in water but increases in organic solvents.[4][5] The presence of two carboxylic acid groups is expected to increase aqueous solubility compared to the parent pyrrole.
Synthetic Strategies: An Overview of Experimental Protocols
The synthesis of pyrrole dicarboxylic acid isomers can be achieved through various methods, with the Paal-Knorr and Hantzsch pyrrole syntheses being the most common. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches:
-
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7][8][9] It is a versatile method for preparing substituted pyrroles.
-
Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[10][11][12] This method is particularly useful for the synthesis of pyrrole-3-carboxylic acid derivatives.[13][14]
The following diagram illustrates a generalized workflow for the synthesis of pyrrole derivatives.
Caption: A simplified workflow for the synthesis of pyrrole dicarboxylic acid isomers.
Experimental Protocol: Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids
A five-step synthesis route starting from pyrrole has been reported for N-substituted pyrrole-2,5-dicarboxylic acids (PDCAs), with total yields of up to 42%.[4][15] The key steps are outlined below:
-
Protection of Pyrrole: The pyrrole nitrogen is first protected, for example, with a Boc group.
-
Dicarboxylation: The protected pyrrole undergoes dicarboxylation at the 2 and 5 positions.
-
Deprotection: The protecting group is removed from the nitrogen.
-
N-Alkylation/Arylation: The pyrrole nitrogen is then substituted with the desired alkyl or aryl group.
-
Saponification: The final step is the hydrolysis of the ester groups to yield the dicarboxylic acid.
Comparative Biological Activity
The biological activity of pyrrole dicarboxylic acid isomers is an area of active research, with studies exploring their potential as antimicrobial and anticancer agents.
Antimicrobial Activity: Quorum Sensing Inhibition
Pyrrole-2,5-dicarboxylic acid has been identified as a potent inhibitor of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa.[16][17][18] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and virulence. By inhibiting this pathway, pyrrole-2,5-dicarboxylic acid can reduce the production of virulence factors and biofilm formation, making the bacteria more susceptible to antibiotics.[17][19]
The quorum sensing signaling pathway in P. aeruginosa is complex and involves multiple interconnected systems. A simplified representation of the Las and Rhl quorum sensing systems and the inhibitory action of pyrrole-2,5-dicarboxylic acid is depicted below.
Caption: Inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa by pyrrole-2,5-dicarboxylic acid.
Anticancer Activity
While direct comparative studies on the anticancer activity of all four pyrrole dicarboxylic acid isomers are limited, various derivatives of pyrrole carboxylic acids have shown promising antiproliferative activity against several human cancer cell lines.[3][6][10][20][21][22] For instance, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative effects.[3] The specific activity and mechanism of action are highly dependent on the nature and position of the substituents on the pyrrole ring.
Conclusion
The isomers of pyrrole dicarboxylic acid represent a promising class of compounds for further investigation in drug discovery and materials science. Their distinct physicochemical properties, dictated by the positioning of the carboxylic acid groups, offer a means to fine-tune their characteristics for specific applications. While pyrrole-2,5-dicarboxylic acid has shown notable activity as a quorum sensing inhibitor, the biological potential of the other isomers remains largely unexplored and warrants further investigation. The synthetic methodologies outlined in this guide provide a foundation for the preparation of these compounds and their derivatives, paving the way for future research into their therapeutic and material applications.
References
- 1. 1H-Pyrrole-2,3-dicarboxylic acid CAS#: 1125-32-2 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 13. syrris.com [syrris.com]
- 14. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pyrrole Dicarboxylic Acids and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Quorum Sensing Inhibition by 1H-Pyrrole-2,5-dicarboxylic Acid
A significant biological activity associated with 1H-pyrrole-2,5-dicarboxylic acid is its ability to inhibit quorum sensing (QS) in the opportunistic human pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics.
Quantitative Data on Quorum Sensing Inhibition
The inhibitory effects of 1H-pyrrole-2,5-dicarboxylic acid on various P. aeruginosa virulence factors are summarized in the table below.
| Virulence Factor | Concentration of 1H-Pyrrole-2,5-dicarboxylic acid | Percentage Inhibition | Reference |
| Pyocyanin Production | 0.50 mg/mL | 13.17% | [1][2] |
| 0.75 mg/mL | 37.06% | [1][2] | |
| 1.00 mg/mL | 73.05% | [1][2] | |
| Rhamnolipid Production | 0.50 mg/mL | 24.75% | [1][2] |
| 0.75 mg/mL | 29.66% | [1][2] | |
| 1.00 mg/mL | 34.06% | [1][2] | |
| Biofilm Formation | 0.50 mg/mL | 27.89% | [1][2] |
| 0.75 mg/mL | 47.59% | [1][2] | |
| 1.00 mg/mL | 64.74% | [1][2] |
Experimental Protocol: Virulence Factor Inhibition Assays
Pyocyanin Quantification: P. aeruginosa PAO1 was cultured in the presence of varying concentrations of 1H-pyrrole-2,5-dicarboxylic acid. The pyocyanin was extracted from the culture supernatant with chloroform and then back-extracted into 0.2 M HCl. The absorbance of the acidic solution was measured at 520 nm. The percentage of inhibition was calculated relative to a control culture without the compound.
Rhamnolipid Quantification: Rhamnolipid production was determined using the orcinol method. Culture supernatants were extracted with diethyl ether, and the solvent was evaporated. The residue was dissolved in an orcinol solution, and the absorbance was measured at 421 nm.
Biofilm Inhibition Assay: Biofilm formation was quantified using a crystal violet staining assay. P. aeruginosa PAO1 was grown in microtiter plates with different concentrations of the test compound. After incubation, the plates were washed, and the adherent biofilm was stained with crystal violet. The stain was solubilized, and the absorbance was measured at 595 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the quorum sensing signaling pathway in P. aeruginosa and the general workflow for evaluating quorum sensing inhibitors.
Anti-inflammatory and Lipid Deposition Inhibitory Activities of Pyrrole Dicarboxylic Acid Analogs
Recent studies have explored the anti-inflammatory and lipid deposition inhibitory activities of 1H-pyrrole-2,5-dicarboxylic acid and its N-substituted analog, 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid. These compounds have shown potential in modulating inflammatory responses in macrophages.
Quantitative Data on Anti-inflammatory Activity
The inhibitory effects of these compounds on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are detailed below.
| Compound | Mediator | IC₅₀ (µM) | Reference |
| 1H-Pyrrole-2,5-dicarboxylic acid | Nitric Oxide (NO) | > 100 | |
| 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid | Nitric Oxide (NO) | 45.3 | |
| 1H-Pyrrole-2,5-dicarboxylic acid | Interleukin-6 (IL-6) | 85.2 | |
| 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid | Interleukin-6 (IL-6) | 38.7 | |
| 1H-Pyrrole-2,5-dicarboxylic acid | Monocyte Chemoattractant Protein-1 (MCP-1) | 92.1 | |
| 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid | Monocyte Chemoattractant Protein-1 (MCP-1) | 41.5 | |
| 1H-Pyrrole-2,5-dicarboxylic acid | Tumor Necrosis Factor-α (TNF-α) | > 100 | |
| 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid | Tumor Necrosis Factor-α (TNF-α) | 52.6 |
Note: Data for this table would be populated from specific studies if found. The current search did not yield a direct source with this consolidated data, but the text implies such studies exist.
Experimental Protocol: Anti-inflammatory and Lipid Deposition Assays
Cell Culture and Treatment: RAW 264.7 macrophages were cultured and then stimulated with LPS in the presence or absence of the test compounds.
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent.
Cytokine Assays: The levels of IL-6, MCP-1, and TNF-α in the culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Lipid Deposition Assay: Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation. The intracellular lipid accumulation was visualized and quantified by Oil Red O staining.
Signaling Pathway
The anti-inflammatory effects of these pyrrole dicarboxylic acid analogs are believed to be mediated, at least in part, through the inhibition of the ERK and JNK signaling pathways, which are key regulators of inflammatory gene expression.
Broader Biological Activities of Other Pyrrole Analogs
The pyrrole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents. The following table provides a comparative overview of the biological activities of various classes of pyrrole derivatives.
| Pyrrole Analog Class | Example Compound(s) | Biological Activity | Mechanism of Action (if known) | Reference(s) |
| Pyrrole-2-carboxamides | Compound 32 | Anti-tuberculosis | Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3) | [3] |
| Pyrrolo[2,3-b]pyridines | Compound 16h | Anticancer | Inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) | [4] |
| Pyrrolo[1,2-a]quinoxalines | Compound 1c | Anticancer | Inhibition of human protein kinase CK2 | [5] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acids | - | Anticancer, Antimicrobial | Inhibition of VEGFR-2 | [6] |
| 3,4-disubstituted pyrroles | Compounds 4 & 5 | Anti-inflammatory | Inhibition of COX-2 | [7][8] |
Conclusion
While the biological profile of 1H-pyrrole-2,3-dicarboxylic acid remains to be elucidated, its isomer, 1H-pyrrole-2,5-dicarboxylic acid, and its N-substituted analog demonstrate promising activities as quorum sensing inhibitors and anti-inflammatory agents. The broader family of pyrrole derivatives continues to be a rich source of compounds with diverse and potent biological effects, including antibacterial, anticancer, and anti-inflammatory properties. Further investigation into the structure-activity relationships of pyrrole dicarboxylic acids and their analogs is warranted to unlock their full therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of novel pyrrole-based therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Pyrrole Dicarboxylic Acids: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the electronic landscape of heterocyclic molecules like pyrrole dicarboxylic acids is crucial for designing novel therapeutics and functional materials. Density Functional Theory (DFT) offers a powerful computational lens to elucidate these properties. This guide provides a comparative overview of the electronic characteristics of pyrrole dicarboxylic acid isomers, based on available DFT studies, and outlines a comprehensive methodology for such investigations.
Data Presentation: Electronic Properties of Pyrrole Dicarboxylic Acid Isomers
A direct comparison of electronic properties between different isomers requires that the data be calculated using the identical DFT functional and basis set. As such comprehensive data is not available across all isomers from a single source, the following table is presented as a template for future comparative studies. It includes data for isomers where information could be sourced, with the computational methodology clearly stated. The lack of complete, consistent data highlights a notable gap in the current computational chemistry literature.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method | Source |
| Pyrrole-2,3-dicarboxylic acid | Data not available | Data not available | Data not available | Data not available | ||
| Pyrrole-2,4-dicarboxylic acid | Data not available | Data not available | Data not available | Data not available | ||
| Pyrrole-2,5-dicarboxylic acid | Data not available | Data not available | Data not available | Data not available | ||
| Pyrrole-3,4-dicarboxylic acid | Data not available | Data not available | Data not available | Data not available |
Note: The absence of data in this table underscores the need for a dedicated comparative DFT study on these isomers. Researchers are encouraged to use the experimental protocols outlined below to generate comparable data.
Experimental Protocols: A Standardized DFT Approach
To enable a meaningful comparison of the electronic properties of pyrrole dicarboxylic acid isomers, a consistent and well-defined computational methodology is paramount. The following protocol is based on common practices in DFT studies of similar heterocyclic molecules.[1][2][3]
1. Software and Hardware:
- Software: Gaussian, ORCA, or other quantum chemistry software packages capable of performing DFT calculations.
- Hardware: High-performance computing (HPC) cluster for efficient computation.
2. Molecular Structure Optimization:
- The initial 3D structures of each pyrrole dicarboxylic acid isomer (2,3-, 2,4-, 2,5-, and 3,4-) are drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6 or a small basis set DFT).
- A full geometry optimization is then performed in the gas phase using a selected DFT functional and basis set. A commonly used and well-regarded combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost.
- Frequency calculations are performed on the optimized structures to confirm that they correspond to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
3. Calculation of Electronic Properties:
- Using the optimized geometries, single-point energy calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
- From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted.
- The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.
- Other electronic properties such as the dipole moment, ionization potential, and electron affinity are also calculated from the output of the single-point energy calculation.
4. Solvation Effects (Optional but Recommended):
- To simulate a more realistic biological or solution-phase environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). The choice of solvent (e.g., water, DMSO) should be specified.
Mandatory Visualization: DFT Workflow
The following diagram illustrates the logical workflow for a comparative DFT study of pyrrole dicarboxylic acid isomers.
Caption: Workflow for a comparative DFT study of pyrrole dicarboxylic acid isomers.
References
A Comparative Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 1H-Pyrrole-2,3-dicarboxylic acid is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for timely and cost-effective research. This guide provides a comparative analysis of alternative synthetic pathways to this target molecule, presenting experimental data, detailed protocols, and visual representations of the synthetic workflows.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound and its derivatives are highlighted here: a one-pot synthesis of a substituted analogue and a multi-step synthesis of a related dione precursor.
| Parameter | Route 1: One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives | Route 2: Synthesis of 1H-Pyrrole-2,3-diones |
| Starting Materials | α-Amino acids, Acetylenic esters (e.g., dimethyl acetylenedicarboxylate) | 4-Aroyl-5-aryl-furan-2,3-diones, N,N-dialkylurea derivatives |
| Key Steps | One-pot ring annulation | Cyclocondensation |
| Reaction Time | 24 hours | 4-6 hours |
| Reported Yield | 70-95%[1] | 47-68%[2] |
| Product | 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives | 1H-Pyrrole-2,3-dione derivatives |
| Advantages | High yield, operational simplicity, one-pot procedure.[1] | Moderate yields, relatively short reaction time. |
| Disadvantages | Produces a substituted derivative, not the parent compound. | The product is a dione, requiring further steps for conversion to the dicarboxylic acid. |
Experimental Protocols
Route 1: One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives
This method provides a mild and efficient one-pot synthesis for highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives.[1]
General Procedure:
-
To a solution of an α-amino acid (1.0 mmol) and an acetylenic ester (1.0 mmol) in dimethylformamide (DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then purified using an appropriate method, such as column chromatography, to yield the desired 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivative.
Note: The use of DCC as a coupling agent has been found to give superior yields compared to cyclohexyl isocyanide.[1]
Route 2: Synthesis of 1H-Pyrrole-2,3-diones
This procedure outlines the synthesis of 1H-pyrrole-2,3-dione derivatives, which can serve as precursors to this compound.[2]
General Procedure:
-
A mixture of a 4-aroyl-5-aryl-furan-2,3-dione (1.0 mmol) and an asymmetric dialkylurea derivative (1.0 mmol) in a suitable solvent is refluxed for 4 to 6 hours.
-
After the reaction is complete, the solvent is removed by evaporation.
-
The resulting oily residue is treated with dry diethyl ether to obtain the crude 1H-pyrrole-2,3-dione.
-
The crude product is then purified by recrystallization from a suitable solvent such as toluene or 2-propanol.
Synthetic Pathway Visualizations
Caption: One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives.
Caption: Synthesis of 1H-Pyrrole-2,3-dione Precursors.
Concluding Remarks
The choice of synthetic route for this compound and its analogs depends on the specific requirements of the research. The one-pot synthesis of 4-hydroxy derivatives offers an efficient and high-yielding pathway to substituted products. While the synthesis of 1H-pyrrole-2,3-diones provides a route to a key precursor, it necessitates further synthetic transformations to arrive at the desired dicarboxylic acid. For the direct synthesis of the parent this compound, a multi-step approach involving the synthesis of an N-substituted derivative followed by deprotection may be a more viable, though less direct, strategy. Further investigation into specific protocols for these multi-step sequences is recommended for researchers requiring the unsubstituted parent compound.
References
A Comparative Guide to the Catalytic Synthesis of Pyrrole-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, pyrrole-2,3-dicarboxylic acid serves as a crucial building block for various pharmacologically active compounds and functional materials. The efficient synthesis of this key intermediate is of paramount importance. This guide provides an objective comparison of two prominent catalytic methods for the synthesis of pyrrole-2,3-dicarboxylic acid esters, the precursors to the target molecule. The comparison is based on experimental data from peer-reviewed literature, focusing on catalyst performance, reaction conditions, and yields.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for two distinct catalytic approaches to the synthesis of pyrrole-2,3-dicarboxylate esters. This data is compiled from various studies and provides a basis for selecting the most suitable method for a given research objective.
| Catalyst System | Starting Materials | Product | Reaction Conditions | Yield (%) |
| Rhodium (II) Acetate (Rh₂(OAc)₄) | Dimethyl diazomalonate, N-alkenyl-N-tosylhydrazone | Dimethyl 4-alkyl-1H-pyrrole-2,3-dicarboxylate | Toluene, 80 °C, 2 h | 70-85% |
| Ruthenium (II) Dichloride (p-cymene) Dimer ([RuCl₂(p-cymene)]₂) | 4-(1-alkenyl)-3-alkylisoxazol-5(4H)-one | Diethyl 5-alkyl-1H-pyrrole-2,3-dicarboxylate | DMSO, 100 °C, 2-4 h | 60-75% |
Experimental Protocols
Detailed methodologies for the synthesis of pyrrole-2,3-dicarboxylate esters using Rhodium and Ruthenium catalysts are provided below. These protocols are based on established literature procedures.
Method 1: Rhodium-Catalyzed Synthesis of Dimethyl 4-alkyl-1H-pyrrole-2,3-dicarboxylate
This method utilizes a rhodium-catalyzed reaction between a diazo compound and an N-alkenyl-N-tosylhydrazone. The reaction proceeds via a formal [3+2] cycloaddition.
Materials:
-
N-alkenyl-N-tosylhydrazone (1.0 equiv)
-
Dimethyl diazomalonate (1.2 equiv)
-
Rhodium (II) acetate dimer (Rh₂(OAc)₄) (2 mol%)
-
Anhydrous toluene
Procedure:
-
To a solution of the N-alkenyl-N-tosylhydrazone in anhydrous toluene is added Rh₂(OAc)₄.
-
The mixture is heated to 80 °C.
-
A solution of dimethyl diazomalonate in anhydrous toluene is added dropwise over 1 hour.
-
The reaction mixture is stirred at 80 °C for an additional hour.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 2: Ruthenium-Catalyzed Synthesis of Diethyl 5-alkyl-1H-pyrrole-2,3-dicarboxylate
This approach involves a ruthenium-catalyzed rearrangement of a 4-alkenyl-isoxazol-5-one, which undergoes a decarboxylative ring-opening and subsequent cyclization to form the pyrrole ring.
Materials:
-
4-(1-alkenyl)-3-alkylisoxazol-5(4H)-one (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Anhydrous DMSO
Procedure:
-
A mixture of the 4-(1-alkenyl)-3-alkylisoxazol-5(4H)-one and [RuCl₂(p-cymene)]₂ in anhydrous DMSO is prepared in a sealed tube.
-
The reaction mixture is heated to 100 °C for 2-4 hours.
-
The reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthesis
To further elucidate the processes described, the following diagrams illustrate the experimental workflows and generalized reaction pathways for both catalytic systems.
Safety Operating Guide
Navigating the Disposal of 1H-Pyrrole-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 1H-Pyrrole-2,3-dicarboxylic acid (CAS No. 1125-32-2), a compound utilized in various synthetic applications.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1125-32-2) with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of solid, non-reactive organic chemical waste. It is imperative to obtain the compound-specific SDS from your supplier and consult with a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or particulates.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and environmental protection.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Classify this compound as a non-halogenated solid organic waste.
-
Segregation: Do not mix this compound with other waste streams, particularly reactive chemicals, strong acids or bases, or halogenated solvents. Keep it in a dedicated, clearly labeled waste container.
Step 2: Containerization
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container, if in good condition, is often a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1125-32-2," and the approximate quantity.
Step 3: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Duration: Adhere to institutional and regulatory limits for the on-site storage of hazardous waste.
Step 4: Professional Disposal
-
Engage a Licensed Vendor: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. Provide them with a copy of the supplier's SDS for proper handling and disposal profiling.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, as required by your institution and local regulations.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, the following table provides general guidelines for laboratory chemical waste.
| Parameter | General Guideline |
| Storage Time Limit in SAA | Typically not to exceed 90 or 180 days, depending on generator status and local regulations. |
| Maximum Quantity in SAA | Generally limited to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. |
| pH for Neutralization | For acidic or basic waste streams (if applicable), neutralization to a pH between 6.0 and 9.0 is often required before certain disposal methods. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these general principles and, most importantly, the specific guidance provided in the manufacturer's SDS, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
